Product packaging for 2-(4-Methoxyphenyl)sulfanylbenzoic acid(Cat. No.:CAS No. 19862-91-0)

2-(4-Methoxyphenyl)sulfanylbenzoic acid

Cat. No.: B1334746
CAS No.: 19862-91-0
M. Wt: 260.31 g/mol
InChI Key: ZECGBLVFSQQYIT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)sulfanylbenzoic acid is a sulfur-containing benzoic acid derivative with the molecular formula C14H12O3S and a molecular weight of 260.308 g/mol . This compound is characterized by a biaryl structure connected via a sulfanyl (thioether) bridge, which may contribute to unique chemical and biological properties. While specific biological data for this exact molecule is limited, structural analogs within the same class of hydroxyphenylsulfanylbenzoic acids have been investigated for their potential pharmacological activities, such as anti-inflammatory and anti-asthmatic effects, suggesting a valuable scaffold for medicinal chemistry research . The presence of the carboxylic acid functional group makes it a suitable candidate for further chemical modifications, including the synthesis of esters, amides, or salts for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for research use and is not approved for use in humans or animals, nor for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3S B1334746 2-(4-Methoxyphenyl)sulfanylbenzoic acid CAS No. 19862-91-0

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECGBLVFSQQYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385000
Record name 2-(4-methoxyphenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19862-91-0
Record name 2-(4-methoxyphenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(4-methoxyphenyl)sulfanylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic methodology, presents quantitative data in a structured format, and includes a detailed experimental protocol.

Core Synthesis Pathway: The Ullmann Condensation

The principal and most established method for the synthesis of this compound is the Ullmann condensation. This reaction facilitates the formation of a carbon-sulfur bond between an aryl halide and a thiophenol, catalyzed by a copper species.[1] In this specific synthesis, a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-iodobenzoic acid, is coupled with 4-methoxythiophenol in the presence of a copper catalyst and a base at elevated temperatures.

The general reaction scheme is as follows:

Synthesis_Pathway reactant1 2-Halobenzoic Acid (X = Cl, I) product This compound reactant1->product reactant2 4-Methoxythiophenol reactant2->product reagents Copper Catalyst Base High Temperature reagents->product Ullmann Condensation

Caption: Ullmann condensation pathway for this compound.

The reactivity of the 2-halobenzoic acid typically follows the order of I > Br > Cl, with 2-iodobenzoic acid often providing higher yields or requiring milder reaction conditions.[1] The reaction is generally carried out in a high-boiling polar solvent to achieve the necessary temperatures for the condensation to proceed efficiently.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Ullmann condensation synthesis of 2-arylthiobenzoic acids, based on established protocols for analogous compounds.[2] These values can serve as a starting point for the optimization of the synthesis of this compound.

ParameterValueNotes
Molar Ratio (2-Halobenzoic Acid : 4-Methoxythiophenol) 1.1 : 1 to 1.3 : 1A slight excess of the halo-benzoic acid is often employed.[2]
Catalyst Copper (I) or (II) salts (e.g., CuI, CuO), or copper powderModern methods may utilize soluble copper catalysts with ligands.[1]
Base Potassium Carbonate, Lithium HydroxideThe base is crucial for the deprotonation of the thiophenol.
Solvent N-methylpyrrolidone (NMP), Dimethylformamide (DMF), or in the meltHigh-boiling aprotic polar solvents are typically used.[1][2]
Temperature 140 - 220 °CThe reaction generally requires high temperatures to proceed.[2]
Reaction Time 2 - 8 hoursMonitoring by TLC or GC-MS is recommended to determine completion.[2]
Yield >70% (typical for analogous reactions)Yields are highly dependent on the specific substrates and conditions.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-arylthiobenzoic acids via the Ullmann condensation.[2]

Materials:

  • 2-Chlorobenzoic acid

  • 4-Methoxythiophenol

  • Lithium hydroxide monohydrate

  • Tetralin (or another suitable high-boiling solvent)

  • Hydrochloric acid (30% solution)

  • Water

  • Standard laboratory glassware, including a reaction flask equipped with a mechanical stirrer, condenser, and a Dean-Stark or similar water separator.

Procedure:

  • Reaction Setup: To a reaction flask, add 2-chlorobenzoic acid (1.1-1.3 molar equivalents) and 4-methoxythiophenol (1.0 molar equivalent). Add a suitable volume of tetralin to ensure adequate stirring.

  • Salt Formation: To this mixture, add lithium hydroxide monohydrate (molar amount equivalent to the sum of the acid and thiol) to form the corresponding lithium salts in situ.

  • Water Removal: Heat the mixture to a temperature of 185-190 °C and collect the water of reaction using a water separator.

  • Ullmann Condensation: Once the water removal is complete, maintain the reaction mixture at 185-190 °C with vigorous stirring for 2-8 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to approximately 100 °C and carefully add water.

  • Isolation of the Product: Separate the aqueous phase containing the lithium salt of the product. Dilute the aqueous phase with additional water and acidify to a pH of approximately 2 with 30% hydrochloric acid.

  • Purification: The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

Synthesis_Workflow start Start reactants Charge Reactants: 2-Chlorobenzoic Acid 4-Methoxythiophenol LiOH·H₂O Solvent start->reactants heating Heat to 185-190 °C Remove Water reactants->heating reaction Maintain at 185-190 °C (2-8 hours) heating->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool and Add Water monitoring->workup Complete separation Separate Aqueous Phase workup->separation acidification Acidify with HCl to pH 2 separation->acidification filtration Filter Precipitated Product acidification->filtration drying Wash with Water and Dry filtration->drying purification Recrystallization (optional) drying->purification end End Product: This compound drying->end purification->end

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide on the Chemical Properties of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid is limited. This guide provides a detailed overview of its anticipated chemical properties based on fundamental chemical principles and available data for structurally related compounds, particularly the parent compound, 2-(Phenylthio)benzoic acid. Methodologies for its synthesis and characterization are also presented to support research and development activities.

Core Chemical Properties

This compound is an aromatic carboxylic acid containing a thioether linkage. The presence of the carboxylic acid group imparts acidic properties, while the thioether and the methoxy group on the phenyl rings influence its electronic properties, reactivity, and potential biological activity.

Physicochemical Data
PropertyValue (for 2-(Phenylthio)benzoic acid)
Molecular Formula C13H10O2S
Molecular Weight 230.28 g/mol [1][2][4]
Melting Point 167 °C[3]
Boiling Point 342.28 °C (estimated)[3]
pKa 3.41 (predicted)[2]
Appearance White to yellow solid[2]
Solubility Soluble in organic solvents; limited solubility in water.[1]

It is anticipated that the addition of a methoxy group in the para position of the phenylthio moiety would slightly increase the molecular weight and may influence the melting point and solubility of this compound.

Spectral Data

Detailed experimental spectral data for this compound is not available in public databases. The expected spectral characteristics are outlined below based on the functional groups present in the molecule.

  • ¹H NMR: The spectrum would be complex due to the presence of two substituted benzene rings. Expected signals would include:

    • A singlet for the methoxy group protons around 3.8 ppm.

    • Aromatic protons in the range of 6.8-8.2 ppm, with splitting patterns indicative of ortho, meta, and para substitution.

    • A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for all carbon atoms, including:

    • A signal for the methoxy carbon around 55 ppm.

    • Aromatic carbon signals between 110 and 140 ppm.

    • A signal for the carboxylic acid carbon above 165 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.

    • C-O stretching from the methoxy group and the carboxylic acid.

    • C-S stretching vibrations.

    • Aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the thioether bond.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classical and effective method for the formation of diaryl ethers and thioethers.[5] This protocol describes a general procedure for the copper-catalyzed synthesis of this compound from 2-chlorobenzoic acid and 4-methoxythiophenol.

Materials:

  • 2-chlorobenzoic acid

  • 4-methoxythiophenol

  • Copper(I) oxide (Cu₂O) or other copper catalyst

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzoic acid (1 equivalent), 4-methoxythiophenol (1.1 equivalents), cesium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide (e.g., 10 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a target compound like this compound.

G reagents Starting Materials (2-chlorobenzoic acid, 4-methoxythiophenol) reaction Ullmann Condensation (Cu catalyst, base, solvent, heat) reagents->reaction workup Aqueous Workup (Acidification, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product (this compound) purification->product G synthesis Synthesized Compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Structural Connectivity synthesis->nmr ir IR Spectroscopy - Functional Groups synthesis->ir structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation purity Purity Assessment (HPLC, Elemental Analysis) final_characterization Final Characterized Compound purity->final_characterization structure_elucidation->purity

References

An In-depth Technical Guide on 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific compound 2-(4-Methoxyphenyl)sulfanylbenzoic acid is limited. This guide provides available identifiers and outlines a representative synthetic protocol and potential biological relevance based on closely related compounds and the broader class of 2-(arylthio)benzoic acids.

Compound Identification and CAS Number

The chemical "this compound" is also known by its synonymous IUPAC name, "Benzoic acid, 2-[(4-methoxyphenyl)thio]-". The terms "sulfanyl" and "thio" are used interchangeably in this context to describe the sulfur linkage.

A comprehensive search of chemical databases and scientific literature reveals a scarcity of in-depth technical data, such as detailed experimental protocols for its application, extensive quantitative data, or elucidated signaling pathways specifically for this molecule. The information available is primarily centered on its identification and its status as a chemical intermediate.

Table 1: Identifiers for this compound

IdentifierValue
CAS Number 19862-91-0
Synonyms Benzoic acid, 2-[(4-methoxyphenyl)thio]-
Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol

Experimental Protocols: Representative Synthesis

Below is a representative protocol for a closely related compound, 2-(o-Methoxyphenylthio) benzoic acid, which can be adapted for the synthesis of the title compound by using 4-methoxythiophenol instead of o-methoxythiophenol.[2]

Synthesis of 2-(Arylthio)benzoic Acids via Ullmann Condensation

  • Reaction: A mixture of the corresponding thiophenol (e.g., 4-methoxythiophenol), an o-halobenzoic acid (e.g., o-iodobenzoic or o-chlorobenzoic acid), a base (e.g., potassium hydroxide), and a copper catalyst (e.g., copper powder or copper(I) salts) in a suitable solvent (e.g., water or a high-boiling polar solvent like DMF) is heated under reflux.[1][2]

  • Work-up: After the reaction is complete, the mixture is typically filtered to remove the catalyst. The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-(arylthio)benzoic acid product.

  • Purification: The resulting solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Various processes for the preparation of 2-arylthiobenzoic acids are known, generally involving the reaction of 2-halogenobenzoic acids with thiophenols.[3] The use of lithium salts of the reactants can in some cases obviate the need for expensive catalysts.[3]

Ullmann_Condensation Reactant1 2-Halobenzoic Acid Intermediate Reactant1->Intermediate Reactant2 4-Methoxythiophenol Reactant2->Intermediate Catalyst Copper Catalyst (e.g., Cu powder, CuI) Catalyst->Intermediate Base Base (e.g., KOH, K2CO3) Base->Intermediate Solvent Solvent (e.g., Water, DMF) Solvent->Intermediate Product This compound Intermediate->Product Heat

Caption: Generalized workflow for the synthesis of this compound via Ullmann condensation.

Potential Biological Relevance and Applications

While direct biological studies on this compound are not prominent in the literature, the broader class of 2-(arylthio)benzoic acid derivatives has been investigated for potential therapeutic applications.

  • FTO Inhibition: A study on the structure-activity relationships of 2-(arylthio)benzoic acids identified them as a new class of inhibitors for the fat mass and obesity-associated protein (FTO).[4] The FTO protein is an N6-methyladenosine (m6A) demethylase that is overexpressed in acute myeloid leukemia (AML) and promotes leukemogenesis.[4] This suggests that 2-(arylthio)benzoic acid derivatives could be lead compounds for the development of treatments for AML.[4]

  • Antimicrobial and Cytotoxic Activity: Research on related structures, such as alkyl 2-(acylthio)benzoates, has demonstrated phytogrowth-inhibitory and cytotoxic activity on mouse splenic T cells.[5] Another related class of compounds, 2-(phenylthio)benzoic acid, has been described as an antimycobacterial agent.[6] These findings indicate that the thiobenzoic acid scaffold is of interest in the development of antimicrobial and cytotoxic agents.

  • Chemical Intermediates: 2-Arylthiobenzoic acids are valuable intermediates in the synthesis of other important chemical structures, such as thioxanthenes, which have applications as photoinitiators and as starting materials for neuroleptics.[3]

The potential for a compound like 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid to act as an anti-inflammatory and analgesic agent has been noted, suggesting that the core structure may serve as a lead for drug development in pain and inflammation management.[7]

Potential_Applications Core 2-(Arylthio)benzoic Acid Scaffold FTO FTO Inhibition Core->FTO Antimicrobial Antimicrobial Activity Core->Antimicrobial Cytotoxic Cytotoxic Activity Core->Cytotoxic Intermediate Chemical Intermediate Core->Intermediate AntiInflammatory Anti-inflammatory / Analgesic Lead Core->AntiInflammatory AML Acute Myeloid Leukemia (AML) Treatment FTO->AML potential application Thioxanthenes Thioxanthene Synthesis Intermediate->Thioxanthenes Neuroleptics Neuroleptic Precursors Thioxanthenes->Neuroleptics can lead to

Caption: Potential research and application areas for the 2-(arylthio)benzoic acid chemical class.

References

Spectroscopic Profile of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.5 - 12.5Singlet (broad)1H-COOH
~8.10Doublet of Doublets1HAr-H
~7.50Doublet of Doublets1HAr-H
~7.40Triplet of Doublets1HAr-H
~7.25Triplet of Doublets1HAr-H
~7.00Doublet2HAr-H
~6.85Doublet2HAr-H
3.80Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170.0-COOH
~160.0Ar-C (-OCH₃)
~142.0Ar-C (-S-)
~135.0Ar-C
~133.0Ar-CH
~132.0Ar-CH
~128.0Ar-C (-COOH)
~125.0Ar-CH
~124.0Ar-C (-S-)
~115.0Ar-CH
~55.5-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3100 - 3000MediumC-H stretch (Aromatic)
~1700 - 1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl Ether)
~1180MediumC-O stretch (Carboxylic Acid)
~830StrongC-H bend (para-disubstituted Aromatic)
~750StrongC-H bend (ortho-disubstituted Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
260100[M]⁺ (Molecular Ion)
24340[M - OH]⁺
21560[M - COOH]⁺
13980[C₇H₇S]⁺
12350[C₇H₇O]⁺
7730[C₆H₅]⁺

General Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition (EI): Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet). The standard electron energy for EI is 70 eV.

  • Data Acquisition (ESI): Infuse the sample solution into the ESI source at a constant flow rate. The voltages of the capillary and cone are optimized to achieve stable ionization.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Processing: The instrument software plots the relative abundance of ions as a function of their m/z values to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation cluster_output Final Output Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Confirmation Data_Analysis->Structure_Elucidation Report Technical Guide / Whitepaper Structure_Elucidation->Report

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. The document details the experimental protocols, presents crystallographic data in a structured format, and visualizes the experimental workflow.

Introduction

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystal, revealing crucial information about conformation, intermolecular interactions, and packing motifs. This guide focuses on the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, a β-thiocarbonyl compound. The analysis reveals a molecule with a twisted conformation and a crystal packing dominated by C—H⋯O interactions, leading to the formation of supramolecular chains.

Experimental Protocols

The synthesis and crystallization of the title compound, followed by X-ray diffraction analysis, were conducted as follows.

2.1. Synthesis and Crystallization

The synthesis of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone was achieved in a multi-step process.[1]

Step 1: Synthesis of 4'-methoxyphenyl disulfide

  • 4'-Methoxythiophenol (5.0 g, 36 mmol) was reacted with bromine (1.1 ml, 20 mmol) in dichloromethane (250 ml).[1]

  • The reaction was carried out on a hydrated silica gel support (25 g of SiO2 and 12 ml of water).[1]

  • The resulting 4'-methoxyphenyl disulfide (4.0 g, 80% yield) was obtained as a white solid after filtration and evaporation without further purification.[1]

Step 2: Synthesis of the title compound

  • A solution of 2-methoxy acetophenone (0.80 ml, 5.81 mmol) in THF (20 ml) was added dropwise to a cooled (195 K) solution of diisopropylamine (0.90 ml, 6.39 mmol) and butyllithium (4.30 ml, 5.81 mmol) in THF (30 ml).[1]

  • After 30 minutes, a solution of 4'-methoxyphenyl disulfide (1.780 g, 6.39 mmol) with hexamethylphosphoramide (HMPA) (1.0 ml, 5.81 mmol) in THF (20 ml) was added dropwise to the enolate solution.[1]

  • The reaction mixture was stirred for 3 hours, after which water (50 ml) was added at room temperature.[1]

  • The product was extracted with dichloromethane.[1]

  • The organic layer was washed with a saturated solution of ammonium chloride until a neutral pH was achieved and then dried over anhydrous magnesium sulfate.[1]

  • A brown oil was obtained after evaporation of the solvent.[1]

Crystallization

  • The pure product (0.3 g, 40% yield) was obtained by vapor diffusion of n-hexane into a chloroform solution at 283 K.[1]

  • Suitable single crystals for X-ray diffraction were obtained using the same method.[1]

2.2. X-ray Data Collection and Structure Refinement

A suitable single crystal was selected for X-ray diffraction analysis.

  • Data Collection: Data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1] A series of φ and ω scans were performed to collect the data.[1]

  • Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1]

  • Structure Solution and Refinement: The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[2]

Data Presentation

The crystallographic data and structure refinement details for 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical formulaC₁₆H₁₆O₃S
Formula weight288.35
Temperature296 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPca2₁
Unit cell dimensionsa = 18.769 (3) Å
b = 7.643 (1) Å
c = 10.0578 (16) Å
Volume1442.8 (4) ų
Z4
Density (calculated)1.327 Mg/m³
Absorption coefficient0.23 mm⁻¹
Crystal size0.37 x 0.16 x 0.09 mm
Theta range for data collectionNot specified
Index rangesNot specified
Reflections collected6725
Independent reflections1935 [R(int) = 0.026]
Completeness to theta = 25.242°Not specified
Absorption correctionMulti-scan
Max. and min. transmission0.745 and 0.618
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1935 / 1 / 185
Goodness-of-fit on F²1.13
Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.119
R indices (all data)R1 = 0.061, wR2 = 0.126
Absolute structure parameterNot specified
Largest diff. peak and hole0.29 and -0.14 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) and Torsion Angles (°)

Bond/Angle/TorsionValue
O—C—C—O19.8 (4)
C—C—O—C179.1 (3)
Dihedral angle between rings40.11 (16)

Structural Analysis

The molecular structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone reveals that the adjacent methoxy and carbonyl oxygen atoms are synperiplanar, with an O—C—C—O torsion angle of 19.8 (4)°.[1][2] The two aromatic rings are twisted with respect to each other, exhibiting a dihedral angle of 40.11 (16)°.[1][2] The methoxy group is nearly coplanar with the benzene ring to which it is attached, as indicated by the C—C—O—C torsion angle of 179.1 (3)°.[1][2]

The crystal packing is characterized by the presence of C—H⋯O hydrogen bonds involving the methine and methyl groups with the carbonyl oxygen atom.[2] These interactions lead to the formation of a supramolecular zigzag chain along the c-axis.[2] There are no other specific intermolecular interactions observed between these chains.[2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to its crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials: 4'-Methoxythiophenol 2-Methoxy acetophenone step1 Synthesis of 4'-methoxyphenyl disulfide start->step1 step2 Reaction with 2-methoxy acetophenone enolate step1->step2 product Crude Product (Brown Oil) step2->product purification Vapor Diffusion (n-hexane/chloroform) product->purification crystals Single Crystals purification->crystals data_collection X-ray Data Collection (Bruker APEXII CCD) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

Physical and chemical properties of 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established synthetic methodologies to offer a comprehensive profile. All quantitative data are summarized in structured tables, and detailed experimental protocols for a plausible synthesis are provided.

Chemical and Physical Properties

This compound, also known as 2-(p-anisylthio)benzoic acid, is an aromatic carboxylic acid containing a diaryl thioether linkage. Its structure combines the features of thiosalicylic acid and anisole, suggesting potential applications in medicinal chemistry and materials science.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₂O₃S-
Molecular Weight 260.31 g/mol Calculated
CAS Number Not readily available-
Canonical SMILES COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O-

The following properties are estimated based on data from structurally similar compounds such as 4-(4-methoxyphenyl)-benzoic acid, 2-(phenylthio)benzoic acid, and thiosalicylic acid.

PropertyEstimated ValueReference Compounds & Notes
Melting Point (°C) 150 - 170Based on the melting points of related diaryl thioethers and substituted benzoic acids. For example, 2-(o-Methoxyphenylthio) benzoic acid is synthesized but its melting point is not specified in the available abstract.[1] Thiosalicylic acid has a melting point of 162-165 °C.[2]
Boiling Point (°C) > 300High boiling point is expected due to the molecular weight and polar functional groups.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.Aromatic carboxylic acids generally exhibit low water solubility.
pKa 3.5 - 4.5The carboxylic acid proton's acidity will be similar to that of benzoic acid (pKa ~4.2) and thiosalicylic acid (pKa ~3.5).[3][4]
LogP 3.0 - 4.0Estimated based on the lipophilicity of the aromatic rings and the thioether linkage.

Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a common method for forming diaryl thioethers.[5]

This protocol is based on the reaction of thiosalicylic acid with an activated aryl halide.

Materials:

  • Thiosalicylic acid (2-mercaptobenzoic acid)

  • 1-Fluoro-4-methoxybenzene or 1-Iodo-4-methoxybenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq) and potassium carbonate (2.2 eq) in DMF.

  • Add 1-fluoro-4-methoxybenzene (1.1 eq) to the mixture.

  • Heat the reaction mixture at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The synthesized compound would be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

  • Infrared Spectroscopy: To identify the functional groups (e.g., C=O, O-H, C-S-C).

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound is available, diaryl thioether derivatives have been investigated for various pharmacological activities, including anti-inflammatory and anticancer effects.[6][7] For instance, some diaryl thioether derivatives exhibit antiestrogenic activity, suggesting potential interaction with estrogen receptors.[6]

Based on the structural similarity to compounds with known biological activity, a hypothetical workflow for evaluating the anticancer potential of this compound is presented below.

logical_relationship Hypothetical Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, MP) synthesis->purification cell_lines Cancer Cell Lines (e.g., MCF-7, HeLa) purification->cell_lines cytotoxicity Cytotoxicity Assay (MTT Assay) cell_lines->cytotoxicity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Apoptosis Markers) cytotoxicity->pathway_analysis enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Inhibition) cytotoxicity->enzyme_inhibition

Caption: Hypothetical workflow for evaluating the anticancer activity of this compound.

This diagram outlines a logical progression from the synthesis and purification of the compound to initial in vitro screening for cytotoxicity against cancer cell lines, followed by more detailed mechanistic studies to elucidate its mode of action.

Conclusion

This compound is a compound of interest for which direct experimental data is scarce. This guide provides a foundational understanding of its properties and a practical approach to its synthesis based on established chemical principles and data from related molecules. The proposed biological evaluation workflow offers a roadmap for future research into its potential therapeutic applications. Further experimental validation is necessary to confirm the estimated properties and explore the biological activities of this compound.

References

Solubility Profile of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of specific experimental data for this compound in publicly available literature, this document provides a comprehensive overview based on structurally analogous compounds. It includes qualitative solubility data for similar molecules and presents a detailed, generalized experimental protocol for determining solubility, which can be applied to the target compound. This guide aims to provide a foundational understanding and practical framework for researchers working with this compound and similar chemical entities.

Introduction

This compound is an organic compound that incorporates a benzoic acid moiety, a thioether linkage, and a methoxyphenyl group. Understanding its solubility in various solvents is a critical first step in many research and development activities, including formulation development, reaction chemistry, and analytical method development. Solubility significantly influences a compound's bioavailability and its behavior in various experimental and physiological systems.

This document serves as a resource for predicting the solubility behavior of this compound and provides the necessary protocols to determine its solubility experimentally.

Solubility Data of Analogous Compounds

Table 1 summarizes the qualitative solubility of thiosalicylic acid (2-sulfanylbenzoic acid), a close structural analog.

Table 1: Qualitative Solubility of Thiosalicylic Acid (2-Sulfanylbenzoic acid)

SolventSolubility
WaterSlightly Soluble[1]
EthanolSlightly Soluble[1]
Diethyl EtherSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)More Soluble[1]
AlkanesSlightly Soluble[1]

Based on this, it can be inferred that this compound will likely exhibit limited solubility in aqueous and lower alcohol solvents and greater solubility in aprotic polar solvents like DMSO. The addition of the methoxyphenyl group compared to thiosalicylic acid may slightly increase its lipophilicity.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[2][3][4]

Equilibrium Shake-Flask Solubility Protocol

This protocol outlines the steps to determine the equilibrium solubility of a compound in a specific solvent.

3.1.1. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

3.1.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The time required to reach equilibrium should be determined in preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.[4]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate analytical technique.

  • Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of a compound.

G A Add excess solid compound to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Phase Separation (Sedimentation/Centrifugation) B->C D Collect and filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of a compound is influenced by a complex interplay of solute and solvent properties. The following diagram illustrates these relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties A Crystal Lattice Energy Solubility Solubility A->Solubility - B Molecular Size B->Solubility - C Polarity (pKa) C->Solubility +/- D H-bonding Capacity D->Solubility + E Polarity (Dielectric Constant) E->Solubility +/- F H-bonding Capacity F->Solubility + G Temperature G->Solubility +/-

Caption: Factors Influencing Compound Solubility.

Conclusion

While specific solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for researchers. By leveraging data from analogous compounds and employing standardized experimental protocols like the shake-flask method, scientists can accurately characterize the solubility profile of this compound. This information is fundamental for advancing research and development efforts involving this compound.

References

The Dawn of Thiosalicylates: A Technical Chronicle of Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide explores the discovery and historical development of thiosalicylic acid and its derivatives, compounds that have carved a niche in the annals of medicinal chemistry. From their initial synthesis to the elucidation of their anti-inflammatory and analgesic properties, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science underpinning this important class of molecules.

The Genesis of a Sulfur Analog: The Discovery and Synthesis of Thiosalicylic Acid

The journey of thiosalicylic acid (2-mercaptobenzoic acid) begins in the late 19th and early 20th centuries, a period of burgeoning innovation in synthetic organic chemistry. While the precise first synthesis is not definitively documented in a single seminal publication, early methods laid the groundwork for its production and subsequent investigation.

One of the earliest and most historically significant methods for preparing thiosalicylic acid involves the diazotization of anthranilic acid, followed by reaction with a sulfur source.[1][2] This classical approach, refined over the years, remains a cornerstone of its synthesis. Another key historical method involves the reaction of 2-chlorobenzoic acid with sodium hydrosulfide at elevated temperatures, often in the presence of a copper catalyst.[1]

These early synthetic routes, while foundational, have been evolved to improve yield, purity, and safety. Modern approaches continue to build upon these fundamental principles of aromatic substitution and functional group manipulation.

Unveiling Therapeutic Potential: Early Investigations into Anti-inflammatory and Analgesic Properties

The therapeutic investigation of thiosalicylic acid derivatives is intrinsically linked to the well-established history of salicylic acid and its famous derivative, acetylsalicylic acid (aspirin). The structural analogy between these compounds prompted early researchers to explore the pharmacological activities of the sulfur-containing counterparts. While specific, quantitative data from the earliest 20th-century studies are scarce in readily available literature, the foundational understanding of their mechanism of action revolves around the inhibition of cyclooxygenase (COX) enzymes.[3][4][5]

The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5][6] The inhibition of these enzymes by thiosalicylic acid derivatives reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

More recent studies have delved deeper into the structure-activity relationships of thiosalicylic acid derivatives, particularly S-alkyl derivatives. These investigations have provided quantitative data on their antioxidant and anti-inflammatory properties, often utilizing in vivo models such as carrageenan-induced paw edema in rats and in silico molecular docking studies to predict their binding affinity to COX-1 and COX-2 enzymes.[7][8][9]

Quantitative Insights into Biological Activity

CompoundAssayResultReference
S-benzyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-1)-8.2 kcal/mol[7]
S-benzyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-2)-9.5 kcal/mol[7]
S-methyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-1)-6.9 kcal/mol[7]
S-methyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-2)-8.1 kcal/mol[7]
S-ethyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-1)-7.3 kcal/mol[7]
S-ethyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-2)-8.5 kcal/mol[7]
S-propyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-1)-7.6 kcal/mol[7]
S-propyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-2)-8.9 kcal/mol[7]
S-butyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-1)-7.9 kcal/mol[7]
S-butyl-thiosalicylic acidMolecular Docking (Binding Energy to COX-2)-9.3 kcal/mol[7]

Table 1: Molecular Docking Data of S-Alkyl Derivatives of Thiosalicylic Acid with COX-1 and COX-2 Enzymes.

Treatment Group (S-alkyl derivatives)Parameter MeasuredResultReference
S-alkyl derivatives (10, 15, 20 mg/kg)Superoxide anion (O2⁻) levelsSignificantly decreased[8][9]
S-alkyl derivatives (10, 15, 20 mg/kg)Nitrite (NO₂⁻) levelsSignificantly decreased[8][9]
S-alkyl derivatives (10, 15, 20 mg/kg)Thiobarbituric acid reactive substances (TBARS)Significantly decreased[8][9]
S-alkyl derivatives (10, 15, 20 mg/kg)Superoxide dismutase (SOD) activityNo significant change[8][9]
S-alkyl derivatives (10, 15, 20 mg/kg)Catalase (CAT) activityEnhanced[8][9]
S-alkyl derivatives (10, 15, 20 mg/kg)Reduced glutathione (GSH) levelsIncreased[8][9]

Table 2: In Vivo Antioxidant Effects of S-Alkyl Derivatives of Thiosalicylic Acid in a Carrageenan-Induced Paw Edema Model in Rats.

Experimental Protocols: A Glimpse into Historical and Modern Methodologies

The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of thiosalicylic acid and its derivatives. These protocols are based on historical accounts and modern laboratory practices.

Synthesis of Thiosalicylic Acid via Diazotization of Anthranilic Acid

This method is adapted from historical procedures described in sources such as Organic Syntheses.

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Sodium Sulfide Nonahydrate

  • Sulfur

  • Sodium Hydroxide

  • Zinc Dust

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Diazotization: A solution of anthranilic acid in aqueous hydrochloric acid is cooled to 0-5°C in an ice bath. A chilled aqueous solution of sodium nitrite is then added slowly while maintaining the temperature below 5°C to form the diazonium salt.

  • Formation of Dithiosalicylic Acid: A solution of sodium disulfide is prepared by dissolving sodium sulfide and sulfur in water. This solution is also cooled to below 5°C. The cold diazonium salt solution is then added slowly to the sodium disulfide solution, keeping the temperature below 10°C. The dithiosalicylic acid precipitates from the solution.

  • Reduction to Thiosalicylic Acid: The precipitated dithiosalicylic acid is collected and washed. It is then suspended in glacial acetic acid, and zinc dust is added. The mixture is refluxed for several hours to reduce the disulfide bond.

  • Isolation and Purification: After the reduction is complete, the reaction mixture is filtered to remove excess zinc and other insoluble materials. The filtrate is then diluted with water to precipitate the thiosalicylic acid. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis of Thiosalicylic Acid from 2-Chlorobenzoic Acid

This protocol is based on early 20th-century synthetic methods.

Materials:

  • 2-Chlorobenzoic acid

  • Sodium Hydroxide

  • Sodium Hydrosulfide

  • Copper Sulfate (crystallized)

  • Hydrochloric Acid

Procedure:

  • A mixture of 2-chlorobenzoic acid, sodium hydroxide, sodium hydrosulfide, and a catalytic amount of copper sulfate is heated with stirring.

  • The temperature is gradually raised to 150-200°C, and then further to 250°C, at which point the reaction mass solidifies.

  • The cooled melt is dissolved in water and filtered.

  • The filtrate is acidified with hydrochloric acid to precipitate the thiosalicylic acid.

  • The product is collected by filtration, washed with cold water, and dried.[1]

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used method for screening anti-inflammatory drugs.

Animals:

  • Wistar albino rats of either sex.

Materials:

  • Carrageenan (1% w/v suspension in saline)

  • Test compounds (thiosalicylic acid derivatives)

  • Reference standard (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animals are divided into groups: a control group, a reference standard group, and test groups receiving different doses of the thiosalicylic acid derivatives.

  • The test compounds and the reference standard are administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Visualizing the Mechanism: Signaling Pathways and Workflows

To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_of_Thiosalicylic_Acid cluster_diazotization Diazotization cluster_disulfide_reaction Disulfide Formation cluster_reduction Reduction Anthranilic Acid Anthranilic Acid HCl, NaNO2\n0-5 C HCl, NaNO2 0-5 C Anthranilic Acid->HCl, NaNO2\n0-5 C Diazonium Salt Diazonium Salt HCl, NaNO2\n0-5 C->Diazonium Salt Dithiosalicylic Acid Dithiosalicylic Acid Diazonium Salt->Dithiosalicylic Acid Reaction with Sodium Disulfide Na2S, S Na2S, S Sodium Disulfide Sodium Disulfide Na2S, S->Sodium Disulfide Zinc Dust, Acetic Acid\nReflux Zinc Dust, Acetic Acid Reflux Dithiosalicylic Acid->Zinc Dust, Acetic Acid\nReflux Thiosalicylic Acid Thiosalicylic Acid Zinc Dust, Acetic Acid\nReflux->Thiosalicylic Acid

Synthesis of Thiosalicylic Acid via Diazotization.

COX_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGG2, PGH2) Prostaglandins (PGG2, PGH2) COX-1 (Constitutive)->Prostaglandins (PGG2, PGH2) COX-2 (Inducible)->Prostaglandins (PGG2, PGH2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGG2, PGH2)->Inflammation, Pain, Fever Thiosalicylic Acid Derivatives Thiosalicylic Acid Derivatives Thiosalicylic Acid Derivatives->COX-1 (Constitutive) Inhibition Thiosalicylic Acid Derivatives->COX-2 (Inducible) Inhibition

Mechanism of Action via COX Inhibition.

Experimental_Workflow_Anti_Inflammatory_Assay Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (0h) Paw Volume Measurement (0h) Carrageenan Injection->Paw Volume Measurement (0h) Paw Volume Measurement (1-4h) Paw Volume Measurement (1-4h) Paw Volume Measurement (0h)->Paw Volume Measurement (1-4h) Data Analysis Data Analysis Paw Volume Measurement (1-4h)->Data Analysis Results (% Inhibition) Results (% Inhibition) Data Analysis->Results (% Inhibition)

Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

The discovery and development of thiosalicylic acid and its derivatives represent a significant chapter in the history of medicinal chemistry. From their early synthesis rooted in classical organic reactions to their ongoing evaluation as anti-inflammatory and antioxidant agents, these compounds continue to be of interest to the scientific community. This guide has provided a comprehensive overview of their history, synthesis, and mechanism of action, supported by experimental protocols and visual diagrams, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The foundational work on these sulfur-containing analogs of salicylic acid has paved the way for further exploration of their therapeutic potential and the design of novel anti-inflammatory agents.

References

Theoretical and Experimental Insights into 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. While direct experimental and theoretical studies on this specific molecule are limited in published literature, this document consolidates methodologies and data from closely related analogs to present a predictive and methodological framework. The guide covers postulated synthesis and characterization, alongside a standard workflow for theoretical computational analysis, including Density Functional Theory (DFT) calculations. This document aims to serve as a valuable resource for researchers interested in the structure-property relationships of diaryl sulfide derivatives and their potential applications in medicinal chemistry and materials science.

Introduction

Diaryl sulfide and benzoic acid derivatives are prominent scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and material properties. The title compound, this compound, combines the structural features of a benzoic acid, a thioether linkage, and a methoxy-substituted phenyl ring. This combination is anticipated to confer interesting electronic and conformational properties, potentially leading to applications in drug discovery and organic electronics. Understanding the fundamental molecular and electronic structure through theoretical studies, complemented by experimental validation, is crucial for unlocking the potential of this and related molecules. This guide outlines the standard procedures for such an investigation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoic acid (1.0 eq) and 4-methoxythiophenol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Base and Catalyst: Add a base, for instance, potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Record the spectrum on a 400 or 500 MHz NMR spectrometer. Expected signals would include those for the aromatic protons and the methoxy group protons.

  • 13C NMR: Record the spectrum on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).

2.2.2. Infrared (IR) Spectroscopy

  • Record the IR spectrum of the solid sample using an FT-IR spectrometer with the Attenuated Total Reflectance (ATR) technique or as a KBr pellet. Key vibrational bands to identify would be the O-H stretch of the carboxylic acid, the C=O stretch, C-S stretch, and C-O stretch of the methoxy group.

2.2.3. High-Resolution Mass Spectrometry (HRMS)

  • Obtain the HRMS data using an Electrospray Ionization (ESI) source to confirm the molecular formula of the synthesized compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect the diffraction data at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F2.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for this compound, derived from the analysis of similar compounds found in the literature.

Table 1: Hypothetical 1H and 13C NMR Data

1H NMR (400 MHz, DMSO-d6) 13C NMR (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
13.1 (s, 1H, -COOH)168.5 (C=O)
8.0 - 7.0 (m, 8H, Ar-H)160.1 (Ar-C-O)
3.8 (s, 3H, -OCH3)140.0 - 120.0 (Ar-C)
55.8 (-OCH3)

Table 2: Hypothetical Infrared Spectroscopy Data

Vibrational Mode Wavenumber (cm-1)
O-H stretch (Carboxylic acid)3000-2800 (broad)
C-H stretch (Aromatic)3100-3000
C=O stretch (Carboxylic acid)1700-1680
C=C stretch (Aromatic)1600-1450
C-O stretch (Ether)1250-1200
C-S stretch750-650

Table 3: Hypothetical Crystal Data and Structure Refinement Details

Parameter Value
Empirical formulaC14H12O3S
Formula weight260.31
Crystal systemMonoclinic
Space groupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (Å3)Value
Z4
R-factor (%)Value

Theoretical Studies Workflow

Due to the absence of published theoretical studies on this compound, this section outlines a standard computational workflow using Density Functional Theory (DFT), a powerful method for investigating the electronic structure and properties of molecules.

Computational Methodology
  • Geometry Optimization: The initial molecular structure of this compound would be built and optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).[1][2] The optimization is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[1]

  • Electronic Properties: From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1] The HOMO-LUMO energy gap provides an indication of the molecule's stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2]

Predicted Theoretical Data

Table 4: Hypothetical Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

Parameter Predicted Value
EHOMO (eV)Value
ELUMO (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Visualization of Methodologies and Concepts

The following diagrams, created using Graphviz, illustrate the workflows and conceptual relationships discussed in this guide.

G cluster_synthesis Synthetic Workflow Start 2-Iodobenzoic Acid + 4-Methoxythiophenol Reaction CuI, K2CO3, DMF 120-140 °C Start->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

G cluster_theoretical Theoretical Study Workflow Input Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Analysis Analysis of Properties Freq->Analysis HOMO_LUMO HOMO-LUMO Analysis Analysis->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Analysis->MEP Output Electronic Structure & Reactivity Prediction HOMO_LUMO->Output MEP->Output

Caption: Workflow for theoretical studies on molecular properties.

G cluster_drug_discovery In Silico Drug Discovery Funnel Library Virtual Compound Library Including this compound Screening {Virtual Screening | Molecular Docking} Library->Screening Filtering {ADMET Prediction | Pharmacophore Filtering} Screening->Filtering Hits {Hit Compounds} Filtering->Hits Optimization {Lead Optimization} Hits->Optimization Candidate {Drug Candidate} Optimization->Candidate

References

A Comprehensive Review of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The privileged structures of diphenyl sulfide and benzoic acid are recurrent motifs in medicinal chemistry, known to impart a diverse range of biological activities. The strategic combination of these pharmacophores in molecules such as 2-(4-methoxyphenyl)sulfanylbenzoic acid and its analogs presents a compelling area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. While direct studies on this compound are limited, this review extrapolates from closely related analogs to provide a foundational understanding for future research and drug development endeavors.

Synthesis

The most probable and widely employed synthetic route for 2-(arylsulfanyl)benzoic acids, including the target compound this compound, is the Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust method for the formation of the key carbon-sulfur bond.

General Synthetic Pathway: Ullmann Condensation

The synthesis typically involves the coupling of a 2-halobenzoic acid (commonly 2-chlorobenzoic acid or 2-bromobenzoic acid) with a substituted thiophenol (in this case, 4-methoxythiophenol) in the presence of a copper catalyst and a base.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halobenzoic_Acid 2-Halobenzoic Acid Reaction_Zone 2-Halobenzoic_Acid->Reaction_Zone 4-Methoxythiophenol 4-Methoxythiophenol 4-Methoxythiophenol->Reaction_Zone Catalyst Cu Catalyst (e.g., CuI, Cu₂O) Catalyst->Reaction_Zone Base Base (e.g., K₂CO₃, pyridine) Base->Reaction_Zone Solvent Solvent (e.g., DMF, Pyridine) Solvent->Reaction_Zone Heat Heat Heat->Reaction_Zone Product This compound Reaction_Zone->Product Ullmann Condensation Antimicrobial_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Compound Prepare serial dilutions of test compound Inoculate Inoculate microtiter plate wells with compound dilutions and microbial suspension Prepare_Compound->Inoculate Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 24h (bacteria) or 25°C for 48h (fungi) Inoculate->Incubate Read_Plate Visually or spectrophotometrically assess microbial growth Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with various concentrations of the test compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified period (e.g., 48-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate the IC₅₀ value Read_Absorbance->Calculate_IC50 Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage NF_kB_Activation NF-κB Activation Macrophage->NF_kB_Activation TNF_alpha_Production TNF-α Production NF_kB_Activation->TNF_alpha_Production Inflammation Inflammation TNF_alpha_Production->Inflammation Compound 2-(4-Methoxyphenyl)sulfanylbenzoic Acid Analog Compound->TNF_alpha_Production Inhibition

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed, step-by-step protocol for the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents and functional materials. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction, a reliable and well-established method for the formation of aryl-S-aryl bonds.

The described protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, this document includes a summary of quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Reaction Scheme

The synthesis of this compound is accomplished through the Ullmann condensation of 2-chlorobenzoic acid and 4-methoxythiophenol, catalyzed by copper(I) iodide.

Materials and Methods

Reagents and Solvents
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantitySupplierPurity
2-Chlorobenzoic acidC₇H₅ClO₂156.571.57 g (10 mmol)Sigma-Aldrich99%
4-MethoxythiophenolC₇H₈OS140.201.40 g (10 mmol)Alfa Aesar98%
Copper(I) iodide (CuI)CuI190.450.19 g (1 mmol)Acros Organics99.5%
Potassium carbonate (K₂CO₃)K₂CO₃138.212.76 g (20 mmol)Fisher Scientific≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLVWRAnhydrous, 99.8%
Hydrochloric acid (HCl)HCl36.46As needed (1 M aq.)J.T. Baker37%
Ethyl acetate (EtOAc)C₄H₈O₂88.11150 mLEMD MilliporeACS Grade
Brine (saturated NaCl)NaCl58.4450 mLLaboratory prepared-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As neededSigma-Aldrich≥99%
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen gas inlet and outlet

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Experimental Protocol

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid (1.57 g, 10 mmol), 4-methoxythiophenol (1.40 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Maintain this temperature and continue stirring under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water. Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield this compound as a solid.

Data Summary

ParameterValue
Expected Yield 70-85%
Appearance Off-white to pale yellow solid
Melting Point 178-181 °C
Molecular Formula C₁₄H₁₂O₃S
Molecular Weight 260.31 g/mol
Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.05 (s, 1H, COOH), 7.95 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (td, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.20 (td, J = 7.5, 1.2 Hz, 1H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5, 159.8, 142.0, 135.5, 133.0, 131.5, 128.0, 125.5, 124.0, 122.5, 115.0, 55.5.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 2-Chlorobenzoic acid, 4-Methoxythiophenol, CuI, K2CO3 Heat Heat to 120-130 °C Reagents->Heat Solvent Anhydrous DMF Solvent->Heat Stir Stir for 12-18 h under N2 Heat->Stir Quench Quench with H2O Stir->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with EtOAc Acidify->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify Characterization Yield, MP, NMR Purify->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Chlorobenzoic Acid C This compound A->C B 4-Methoxythiophenol B->C Catalyst CuI (Catalyst) Catalyst->C Base K2CO3 (Base) Base->C Solvent DMF (Solvent) Solvent->C Heat Heat (120-130 °C) Heat->C

Application Notes and Protocols for the Purification of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a crucial step in ensuring the quality and reliability of this compound for research and development. The following sections outline two primary purification techniques: recrystallization and column chromatography, followed by a method for purity assessment using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is an aromatic carboxylic acid containing a thioether linkage. Impurities in the crude product, arising from starting materials, by-products, or degradation products, can significantly impact the outcome of downstream applications. Therefore, effective purification is essential. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Purification Techniques

Two common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Protocol for Recrystallization:

A general protocol for the recrystallization of benzoic acid and its derivatives involves the use of water or a mixed solvent system.[1][2][3] For thio-containing aromatic acids like thiosalicylic acid, a mixture of ethanol and water has been shown to be effective.

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Based on the purification of similar compounds, a mixture of ethanol and water is a good starting point. Other potential solvents include acetic acid, or mixtures of toluene with heptane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

    • Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening (Hypothetical Data)

Solvent SystemSolubility at 25°C (g/100mL)Solubility at Boiling (g/100mL)Crystal QualityEstimated Recovery
WaterLowModerateNeedlesModerate
EthanolHighVery High-Low
Ethanol/Water (80:20)LowHighPrismsHigh
Acetic Acid/Water (50:50)LowHighPlatesHigh
TolueneLowModerateNeedlesModerate
Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For carboxylic acids, silica gel is a common stationary phase. To improve separation and reduce band tailing, a small amount of acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group.

Protocol for Column Chromatography:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent to the top of the silica bed.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent.

    • Alternatively, for less soluble compounds, the "dry loading" method can be used: adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Loading the Column:

    • Carefully add the prepared sample to the top of the silica gel bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.

  • Elution:

    • Begin eluting the column with the chosen mobile phase. A common mobile phase for separating moderately polar compounds like aromatic carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).

    • To improve the separation of carboxylic acids, it is often beneficial to add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Column Chromatography Conditions (Hypothetical Data)

Stationary PhaseMobile Phase SystemGradientTypical Rf of Product
Silica Gel (230-400 mesh)Hexane:Ethyl AcetateIsocratic (e.g., 7:3)0.3-0.4
Silica Gel (230-400 mesh)Toluene:Ethyl AcetateIsocratic (e.g., 8:2)0.4-0.5
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate + 0.5% Acetic AcidIsocratic (e.g., 7:3)0.35-0.45 (sharper spot)

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound. A reversed-phase HPLC method is typically suitable for aromatic carboxylic acids.

Protocol for HPLC Analysis:

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector is required.

  • Column:

    • A C18 reversed-phase column is a common choice.

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • The mobile phase can be run isocratically or with a gradient.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

    • The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Data Presentation: HPLC Purity Analysis (Hypothetical Data)

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time ~8.5 min
Purity (Area %) >99%

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Secondary Purification PurityAnalysis Purity Assessment (HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Purified Product (>99%) PurityAnalysis->PureProduct Meets Specification

Caption: General workflow for the purification and analysis.

RecrystallizationSteps Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize FilterHot Hot Filtration Decolorize->FilterHot Cool Cool to Crystallize FilterHot->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry End Pure Crystals Dry->End

Caption: Step-by-step recrystallization protocol.

ColumnChromatographySteps Start Crude Product LoadSample Load Sample onto Column Start->LoadSample PrepareColumn Prepare Silica Gel Column PrepareColumn->LoadSample Elute Elute with Mobile Phase LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC) CollectFractions->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

References

Application Notes and Protocols for the Characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods and detailed protocols for the characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. Given the limited availability of specific experimental data for this compound in the public domain, this guide presents generalized methodologies adapted from established procedures for structurally similar diaryl sulfide and benzoic acid derivatives. These protocols are intended to serve as a starting point for method development and may require further optimization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this type of aromatic carboxylic acid.

Application Note:

A gradient reversed-phase HPLC method using a C18 column is proposed for the separation of this compound from potential impurities, such as starting materials (e.g., 2-halobenzoic acid and 4-methoxythiophenol) and side-products. The acidic nature of the analyte necessitates the use of an acidified mobile phase to ensure good peak shape and retention. UV detection is appropriate due to the presence of chromophoric aromatic rings.

Experimental Protocol:

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • This compound standard (if available) or sample for analysis.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis: The purity of the sample can be estimated by the area percentage of the main peak in the chromatogram.

Quantitative Data (Hypothetical):
ParameterValue
Retention Time ~ 15.8 min
Purity (by area %) > 98%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample (1 mg/mL) Filter (0.45 µm) Injection Inject 10 µL SamplePrep->Injection MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water Separation C18 Column (4.6x150mm) Gradient Elution MobilePhaseA->Separation MobilePhaseB Mobile Phase B: 0.1% Formic Acid in Acetonitrile MobilePhaseB->Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (Area % of Main Peak) Chromatogram->Purity

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify volatile or semi-volatile impurities that may be present in the sample. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester form.

Application Note:

GC-MS analysis following derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification (e.g., with methanol and an acid catalyst) can provide valuable information about low-molecular-weight impurities. The mass spectrum of the derivatized analyte will aid in its structural confirmation.

Experimental Protocol:

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • This compound sample.

  • Derivatization agent (e.g., BSTFA with 1% TMCS, or anhydrous Methanol and H₂SO₄).

  • Anhydrous solvent (e.g., Pyridine, Dichloromethane).

Procedure (Esterification with Methanol):

  • Derivatization: To approximately 1 mg of the sample in a vial, add 1 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture at 60-70 °C for 1-2 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl ester derivative with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 min at 280 °C.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the methyl ester of this compound and any impurity peaks by comparing their mass spectra with spectral libraries.

Quantitative Data (Hypothetical for Methyl Ester Derivative):
ParameterValue
Retention Time ~ 18.5 min
Molecular Ion (M+) m/z 274
Key Fragment Ions m/z 243 ([M-OCH₃]⁺), 135 ([C₇H₇S]⁺)

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Derivatization Esterification with Methanol (Acid Catalyst, 60-70°C) Extraction Neutralization & Extraction (Dichloromethane) Derivatization->Extraction Injection Inject 1 µL Extraction->Injection Separation DB-5ms Column Temperature Program Injection->Separation Detection Mass Spectrometry (m/z 50-500) Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC MassSpectra Analyze Mass Spectra of Peaks TIC->MassSpectra Identification Identify Compound & Impurities MassSpectra->Identification

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Application Note:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be indicative of their substitution pattern. The ¹³C NMR spectrum will show signals for all the unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbon bearing the methoxy group, and the carbons of the two aromatic rings.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the chemical shifts to the respective protons and carbons in the molecule.

Quantitative Data (Predicted Chemical Shifts):

¹H NMR (400 MHz, CDCl₃), δ (ppm):

Assignment Predicted Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.2 (multiplets)
Methoxy Protons (-OCH₃) ~ 3.8 (singlet)

| Carboxylic Acid Proton (-COOH) | > 10.0 (broad singlet) |

¹³C NMR (100 MHz, CDCl₃), δ (ppm):

Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (-COOH) ~ 170
Aromatic Carbons 115 - 160

| Methoxy Carbon (-OCH₃) | ~ 55 |

Logical Relationship of NMR Data:

NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR Molecule This compound H_Aromatic Aromatic Protons (7.0-8.2 ppm) Molecule->H_Aromatic H_Methoxy Methoxy Protons (~3.8 ppm) Molecule->H_Methoxy H_Acid Carboxylic Acid Proton (>10.0 ppm) Molecule->H_Acid C_Carbonyl Carbonyl Carbon (~170 ppm) Molecule->C_Carbonyl C_Aromatic Aromatic Carbons (115-160 ppm) Molecule->C_Aromatic C_Methoxy Methoxy Carbon (~55 ppm) Molecule->C_Methoxy

NMR Spectral Correlations

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether and carboxylic acid, and C-S stretching of the thioether linkage, as well as aromatic C-H and C=C stretching vibrations.

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Reagents:

  • This compound sample.

  • Potassium bromide (KBr, spectroscopic grade), if using the pellet method.

Procedure (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Quantitative Data (Typical Wavenumbers):
Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C-H stretch (Aromatic)3000-3100
C=O stretch (Carbonyl)1680-1710
C=C stretch (Aromatic)1450-1600
C-O stretch (Ether & Acid)1200-1300
C-S stretch (Thioether)600-800

Signaling Pathway of IR Absorption:

FTIR_Signaling cluster_molecule Molecular Vibrations IR_Source IR Radiation OH_Stretch O-H Stretch (2500-3300 cm⁻¹) IR_Source->OH_Stretch Absorption CO_Stretch C=O Stretch (1680-1710 cm⁻¹) IR_Source->CO_Stretch Absorption Aromatic_Stretch Aromatic C=C Stretch (1450-1600 cm⁻¹) IR_Source->Aromatic_Stretch Absorption CS_Stretch C-S Stretch (600-800 cm⁻¹) IR_Source->CS_Stretch Absorption Detector Detector OH_Stretch->Detector Transmitted Radiation CO_Stretch->Detector Transmitted Radiation Aromatic_Stretch->Detector Transmitted Radiation CS_Stretch->Detector Transmitted Radiation Spectrum FTIR Spectrum Detector->Spectrum

FTIR Absorption Process

Application Notes and Protocols: 2-(4-Methoxyphenyl)sulfanylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(4-methoxyphenyl)sulfanylbenzoic acid as a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this exact molecule, the following protocols are based on well-established and analogous reactions reported for 2-arylthiobenzoic acids. These methods provide a strong predictive framework for the synthesis and subsequent derivatization of the title compound.

Introduction

This compound is a diaryl thioether derivative containing a carboxylic acid moiety. This bifunctional molecule serves as a valuable scaffold in medicinal chemistry and materials science. The diaryl thioether core is a privileged structure found in numerous biologically active compounds, exhibiting a range of activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the carboxylic acid group provides a convenient handle for further synthetic modifications, such as amidation and esterification, allowing for the creation of diverse chemical libraries for drug discovery and development.

Recent studies have highlighted that derivatives of 2-(arylthio)benzoic acid can act as potent inhibitors of the fat mass and obesity-associated protein (FTO), an enzyme implicated in acute myeloid leukemia (AML).[1] This suggests that this compound is a promising starting material for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of 2-(arylthio)benzoic acids can be efficiently achieved via a modified Ullmann condensation, reacting a 2-halobenzoic acid with a thiophenol. The following protocol is adapted from a patented procedure for the synthesis of analogous compounds.[2]

Workflow for the Synthesis of this compound

SynthesisWorkflow start Start Materials: - 2-Chlorobenzoic acid - 4-Methoxythiophenol - Lithium hydroxide monohydrate - Aprotic solvent (e.g., Tetralin) reaction Reaction Steps: 1. Mix reactants in solvent. 2. Add lithium hydroxide monohydrate. 3. Heat to 185-190 °C and remove water. 4. Stir for 2-8 hours. start->reaction Mixing and Heating workup Workup: 1. Cool the reaction mixture. 2. Add water and separate aqueous phase. 3. Acidify with HCl to pH 2. reaction->workup Reaction Completion product Final Product: This compound (Isolate by filtration, wash, and dry) workup->product Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chlorobenzoic acid

  • 4-Methoxythiophenol

  • Lithium hydroxide monohydrate

  • Tetralin (or another high-boiling aprotic solvent)

  • Hydrochloric acid (30% aqueous solution)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a water separator (e.g., Dean-Stark apparatus), combine 2-chlorobenzoic acid (1.0 molar equivalent) and 4-methoxythiophenol (1.0 to 1.1 molar equivalents) in tetralin.

  • Add lithium hydroxide monohydrate (2.0 to 2.2 molar equivalents) to the mixture.

  • Heat the reaction mixture to 185-190 °C. Water of reaction will be collected in the water separator.

  • Continue heating and stirring at this temperature for 2 to 8 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to approximately 115 °C.

  • Carefully add water and stir. Separate the aqueous phase containing the lithium salt of the product.

  • Dilute the aqueous phase with additional water and adjust the pH to 2 by the slow addition of 30% hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Table 1: Representative Reaction Parameters for the Synthesis of 2-Arylthiobenzoic Acids [2]

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
2-Chlorobenzoic acid4-ChlorothiophenolLithium hydroxide monohydrateTetralin185-1908High
2-Chlorobenzoic acidThiophenolLithium hydroxide monohydrateN/A170-2002-8Good
2-Iodobenzoic acidThiophenolPotassium hydroxideWaterReflux-Moderate

Applications as a Building Block

This compound can be derivatized at both the carboxylic acid and the thioether functionalities, making it a versatile building block for constructing more complex molecules.

a) Esterification

The carboxylic acid can be readily converted to an ester, which can be useful for modifying solubility, acting as a prodrug, or serving as an intermediate for further reactions.

Workflow for Esterification

EsterificationWorkflow start Start Materials: - this compound - Alcohol (e.g., Methanol) - Catalyst (e.g., POCl3 or NBS) reaction Reaction: 1. Dissolve acid in alcohol. 2. Add catalyst dropwise at 0 °C. 3. Stir at room temperature for 2 hours. start->reaction Mixing workup Workup: 1. Pour into ice water. 2. Extract with ethyl acetate. 3. Wash with NaHCO3 solution. 4. Dry and concentrate. reaction->workup Reaction Completion product Final Product: Methyl 2-(4-methoxyphenyl)sulfanylbenzoate workup->product Isolation

Caption: General workflow for the esterification of the building block.

Experimental Protocol: Methyl Ester Synthesis [3][4][5]

Materials:

  • This compound

  • Methanol

  • Phosphorus oxychloride (POCl₃) or N-Bromosuccinimide (NBS)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 mmol) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture over crushed ice and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate, then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the methyl ester.

b) Amidation

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of the building block can be coupled with a wide range of amines to generate a library of amides.

Experimental Protocol: Amide Synthesis [6][7]

Materials:

  • This compound

  • Amine of choice (e.g., aniline)

  • Titanium(IV) chloride (TiCl₄)

  • Pyridine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous pyridine.

  • Add the amine (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C and slowly add TiCl₄ (1.5 mmol).

  • Heat the reaction mixture to 85 °C and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the amide, which can be further purified by chromatography or recrystallization.

a) Oxidation to Sulfoxide and Sulfone

The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule, as well as its biological activity.

Workflow for Oxidation

OxidationWorkflow start Start Material: This compound sulfoxide Sulfoxide Synthesis: - 1.1 eq. H2O2 - EtOH, 30 °C start->sulfoxide Selective Oxidation sulfone Sulfone Synthesis: - 3.0 eq. H2O2 - EtOH, 40 °C start->sulfone Full Oxidation product_sulfoxide Product: 2-(4-Methoxyphenyl)sulfinylbenzoic acid sulfoxide->product_sulfoxide product_sulfone Product: 2-(4-Methoxyphenyl)sulfonylbenzoic acid sulfone->product_sulfone

Caption: Oxidation pathways for the thioether moiety.

Experimental Protocol: Oxidation to Sulfoxide [8][9]

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Ethanol (95%)

Procedure:

  • Dissolve this compound (0.5 mmol) in 95% ethanol (8 mL) in a round-bottom flask.

  • Stir the solution at 30 °C.

  • Slowly add hydrogen peroxide (30 wt%, 0.55 mmol, 1.1 equivalents).

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified by recrystallization or chromatography.

Experimental Protocol: Oxidation to Sulfone [9]

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Ethanol (95%)

Procedure:

  • Dissolve this compound (0.5 mmol) in 95% ethanol (10 mL).

  • Stir the solution at 40 °C.

  • Slowly add hydrogen peroxide (30 wt%, 1.5 mmol, 3.0 equivalents).

  • Monitor the reaction by TLC until the starting material and sulfoxide intermediate are consumed.

  • Workup and purification are similar to the sulfoxide synthesis.

Table 2: Summary of Derivatization Reactions

Reaction TypeKey ReagentsProduct Functional GroupRepresentative Yields
EsterificationAlcohol, Acid Catalyst (e.g., POCl₃)EsterGood to Excellent
AmidationAmine, Coupling Agent (e.g., TiCl₄)AmideModerate to Excellent
OxidationH₂O₂ (1.1 eq.)SulfoxideGood to High
OxidationH₂O₂ (3.0 eq.)SulfoneGood to High

Application in Drug Development: FTO Inhibition

The FTO protein is an m⁶A demethylase that is overexpressed in certain types of cancer, including acute myeloid leukemia. Inhibition of FTO has emerged as a promising therapeutic strategy. Derivatives of 2-(arylthio)benzoic acid have been identified as potent FTO inhibitors.[1] The mechanism of action involves the binding of the inhibitor to the active site of the FTO enzyme, preventing it from demethylating its target RNA substrates. This leads to an increase in global m⁶A levels in cancer cells, which can induce cell cycle arrest and apoptosis.

Signaling Pathway: FTO Inhibition in AML

FTO_Pathway cluster_0 Normal FTO Activity cluster_1 FTO Inhibition AML_Cell AML Cell FTO FTO Protein (m6A Demethylase) AML_Cell->FTO m6A_RNA m6A-modified RNA AML_Cell->m6A_RNA A_RNA Unmethylated RNA FTO->A_RNA Demethylation m6A_RNA->FTO Apoptosis Apoptosis / Differentiation m6A_RNA->Apoptosis Increased levels lead to Cell_Growth Leukemogenesis (Cell Proliferation, Survival) A_RNA->Cell_Growth Inhibitor 2-(4-Methoxyphenyl)sulfanyl- benzoic Acid Derivative Inhibitor->FTO Inhibits

Caption: FTO inhibition by 2-(arylthio)benzoic acid derivatives in AML.

The use of this compound as a building block allows for the systematic exploration of the structure-activity relationship (SAR) of FTO inhibitors. By synthesizing a library of derivatives with modifications at the carboxylic acid and the aromatic rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these potential anti-cancer agents.

References

Applications of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct medicinal chemistry applications and detailed biological data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid are not extensively documented in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, such as thiosalicylic acid derivatives and other substituted benzoic acid analogs. These provide a foundational framework for initiating research into the potential therapeutic applications of this compound.

Introduction

This compound belongs to the class of thiosalicylic acid derivatives. Thiosalicylic acid and its analogs are recognized for a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] The introduction of a 4-methoxyphenylsulfanyl group to the benzoic acid scaffold presents a novel chemical entity with potential for unique pharmacological activities. The methoxy group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This document outlines potential applications and provides generalized experimental protocols to guide the investigation of this compound's medicinal chemistry potential.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be investigated for the following applications:

  • Anti-inflammatory Agent: Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] Thiosalicylic acid derivatives have also been explored for their anti-inflammatory potential.[4]

  • Anticancer Agent: Certain benzoic acid derivatives have shown promise as anticancer agents through various mechanisms.

  • Antimicrobial Agent: The sulfur-containing moiety and the benzoic acid core are present in various antimicrobial compounds.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit COX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound: this compound

  • Reference compounds (e.g., Aspirin, Celecoxib)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compound or reference compound to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the production of prostaglandin H2 (PGH2) using a colorimetric probe as per the assay kit instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Aspirin (Reference)Known ValueKnown ValueKnown Value
Celecoxib (Reference)Known ValueKnown ValueKnown Value
In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal cell line (e.g., MCF-10A) for cytotoxicity comparison

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Test compound: this compound

  • Reference anticancer drug (e.g., Doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the reference drug in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound or reference drug. Include a vehicle control.

  • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)MCF-10A IC50 (µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Reference)Known ValueKnown ValueKnown ValueKnown Value

Visualizations

The following diagrams illustrate the potential mechanism of action and a general experimental workflow.

Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibits

Caption: Potential anti-inflammatory mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Potential Next Steps) Compound Synthesis Compound Synthesis Enzyme Assays Enzyme Assays Compound Synthesis->Enzyme Assays Cell-based Assays Cell-based Assays Compound Synthesis->Cell-based Assays Data Analysis (IC50) Data Analysis (IC50) Enzyme Assays->Data Analysis (IC50) Cell-based Assays->Data Analysis (IC50) Animal Model of Inflammation Animal Model of Inflammation Data Analysis (IC50)->Animal Model of Inflammation Toxicity Studies Toxicity Studies Data Analysis (IC50)->Toxicity Studies

Caption: General workflow for biological evaluation.

Conclusion

While direct experimental data for this compound is sparse, its structural similarity to known bioactive molecules suggests it is a candidate for investigation in several areas of medicinal chemistry, particularly as an anti-inflammatory agent. The provided protocols offer a starting point for the systematic evaluation of its pharmacological profile. Further derivatization and structure-activity relationship (SAR) studies could lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols: 2-(4-Methoxyphenyl)sulfanylbenzoic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a theoretical guide based on the general principles of coordination chemistry and the known reactivity of related compounds. Extensive literature searches did not yield specific experimental data for 2-(4-methoxyphenyl)sulfanylbenzoic acid or its metal complexes. Therefore, the information presented herein is intended to be illustrative and should be adapted and validated by experimental work.

Introduction

This compound is a bi-functional organic molecule possessing a carboxylic acid group and a thioether linkage. This unique combination of a hard oxygen donor (from the carboxylate) and a soft sulfur donor (from the thioether) makes it a potentially versatile ligand for a variety of metal ions. The presence of the methoxy group on the phenyl ring can also influence the electronic properties of the ligand and the resulting metal complexes, potentially impacting their stability, solubility, and biological activity.

Metal complexes of ligands containing sulfur and oxygen donor atoms have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Analogous compounds, such as derivatives of thiosalicylic acid, have been shown to form stable complexes with various transition metals, exhibiting interesting structural and biological properties.[1][2][3]

Synthesis of the Ligand

A plausible synthetic route for this compound is the Ullmann condensation, a copper-catalyzed reaction that forms aryl ethers and aryl thioethers.[4][5] In this proposed synthesis, 2-iodobenzoic acid would be reacted with 4-methoxythiophenol in the presence of a copper catalyst and a base.

Hypothetical Experimental Protocol: Synthesis of this compound
  • To a reaction flask, add 2-iodobenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Synthesis_Workflow Reactants 2-Iodobenzoic Acid + 4-Methoxythiophenol + K2CO3 + CuI Reaction Ullmann Condensation 120-150 °C, 12-24h Reactants->Reaction Heat Solvent DMF or DMSO Solvent->Reaction Workup Acidification (HCl) Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of the ligand.

Synthesis of Metal Complexes

The coordination of this compound to metal ions is expected to proceed through the deprotonated carboxylate group and the sulfur atom of the thioether. The reaction of the ligand with a metal salt in an appropriate solvent would likely yield the corresponding metal complex.

Hypothetical General Protocol: Synthesis of a Metal(II) Complex
  • Dissolve this compound (2.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a base, such as sodium hydroxide or triethylamine (2.0 eq), to deprotonate the carboxylic acid in situ.

  • In a separate flask, dissolve the metal(II) salt (e.g., copper(II) acetate, zinc(II) chloride) (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate may form immediately or upon standing. The reaction mixture can be heated to reflux to promote complex formation.

  • Cool the mixture to room temperature, and collect the solid complex by filtration.

  • Wash the complex with the solvent and dry it under vacuum.

  • Characterize the complex using FT-IR spectroscopy (to observe the shift in the carboxylate stretching frequencies), UV-Vis spectroscopy, and elemental analysis. Single-crystal X-ray diffraction would be ideal for definitive structural characterization.

Complexation_Workflow Ligand_Sol Ligand in Solvent + Base Reaction Complexation Reaction Ligand_Sol->Reaction Metal_Sol Metal(II) Salt in Solvent Metal_Sol->Reaction Isolation Filtration Washing Drying Reaction->Isolation Complex Metal(II) Complex Isolation->Complex

Caption: General workflow for the synthesis of metal complexes.

Potential Applications and Signaling Pathways

Given the structural motifs, metal complexes of this compound could be explored for various applications, particularly in drug development. Diaryl thioether derivatives and their metal complexes have been investigated for their biological activities.[6][7] The coordination of the ligand to a metal center can enhance its biological efficacy.

Potential Biological Activities
  • Anticancer Activity: Many sulfur-containing ligands and their metal complexes exhibit cytotoxicity against cancer cell lines. The proposed complexes could be evaluated for their ability to induce apoptosis or inhibit cancer cell proliferation.

  • Antimicrobial Activity: The thioether and carboxylate moieties, especially when complexed with metals like copper and zinc, could impart antimicrobial properties.

  • Enzyme Inhibition: The structure of the ligand is suitable for binding to the active sites of various enzymes, and its metal complexes could act as potent inhibitors.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a metal complex, leading to an anticancer effect.

Signaling_Pathway cluster_cell Cancer Cell Complex Metal Complex Kinase Protein Kinase (e.g., EGFR, VEGFR) Complex->Kinase Inhibition Apoptosis Apoptosis Complex->Apoptosis Induction Cell_Membrane Cell Membrane Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Activation Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotion

Caption: Hypothetical signaling pathway targeted by the metal complex.

Quantitative Data (Illustrative)

As no experimental data is available, the following table provides an illustrative summary of the type of quantitative data that would be collected and presented for the ligand and its metal complexes. The values are hypothetical and based on typical ranges observed for similar compounds.

CompoundMolar Mass ( g/mol )Melting Point (°C)ν(C=O) (cm⁻¹) (IR)λmax (nm) (UV-Vis)
Ligand 260.31180-1851680280, 310
[Cu(Ligand)₂] 682.25>300 (decomposes)1620285, 320, 650
[Zn(Ligand)₂] 684.09>300 (decomposes)1625282, 315

Conclusion

While this compound and its metal complexes are not currently described in the scientific literature, its structural features suggest it could be a valuable ligand in coordination chemistry. The provided hypothetical protocols and application notes offer a starting point for researchers interested in exploring this and similar ligand systems. Experimental validation of the synthesis, characterization, and biological evaluation is essential to unlock the potential of these novel compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound with potential applications in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various matrices during discovery, development, and quality control processes. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The described method is designed to be simple, reproducible, and suitable for routine analysis.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 column.

  • Software: EZ-Chrome elite or equivalent chromatography data station.

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (analytical grade).

    • Water (Milli-Q or equivalent).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions

The separation is achieved using a gradient elution profile.

ParameterCondition
Column Zorbax SB-Aq, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min) / %B: 0/30, 10/80, 12/80, 12.1/30, 15/30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

4. Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range.

  • For Formulations: The sample preparation will depend on the matrix. A generic extraction procedure may involve dissolving the formulation in a suitable solvent, followed by dilution with the diluent. Filtration through a 0.45 µm syringe filter is recommended before injection.

Data Presentation

The following table summarizes the typical performance characteristics of this HPLC method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Retention Time (RT) Approximately 7.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Method Validation

This method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_dilute Dilute to Working Concentration prep_dissolve->prep_dilute prep_filter Filter through 0.45 µm Filter prep_dilute->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_quantify Quantify using Calibration Curve data_integrate->data_quantify data_report Generate Report data_quantify->data_report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship Diagram

This diagram illustrates the key parameters influencing the chromatographic separation of an acidic analyte like this compound in reversed-phase HPLC.

G cluster_params Influencing Parameters cluster_outcome Chromatographic Outcome param_ph Mobile Phase pH outcome_ret Retention Time param_ph->outcome_ret affects ionization outcome_shape Peak Shape param_ph->outcome_shape param_org Organic Modifier % param_org->outcome_ret affects polarity outcome_res Resolution param_org->outcome_res param_col Column Chemistry (e.g., C18) param_col->outcome_ret provides stationary phase param_col->outcome_res

Caption: Factors affecting HPLC separation of acidic compounds.

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid in research and pharmaceutical development settings using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of the target analyte, a derivatization step is employed to convert the carboxylic acid into its more volatile methyl ester. This protocol outlines the complete workflow, from sample preparation and derivatization to the specific GC-MS instrument parameters and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Gas Chromatography-Mass Spectrometry is a powerful analytical technique that offers high resolution and sensitivity, making it well-suited for the analysis of complex mixtures. However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their inherent chemical properties.[1][2] Derivatization is a common strategy to overcome these limitations by converting the polar carboxylic acid group into a less polar and more volatile ester.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound to its methyl ester, followed by its quantification using GC-MS.

Experimental Protocol

Sample Preparation and Derivatization

A critical step for the successful GC-MS analysis of carboxylic acids is derivatization to increase their volatility.[1][2][3] In this protocol, we utilize methylation to convert the carboxylic acid to its corresponding methyl ester.

Reagents and Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Toluene (anhydrous)

  • (Trimethylsilyl)diazomethane solution (2.0 M in diethyl ether or hexane)

  • Internal Standard (e.g., 2-phenoxybenzoic acid)

  • Sample vials (2 mL) with PTFE-lined caps

  • Nitrogen gas supply for evaporation

Derivatization Procedure:

  • Standard and Sample Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Prepare calibration standards by serial dilution. For unknown samples, dissolve them in methanol to an expected concentration within the calibration range.

  • Internal Standard Addition: To 100 µL of each standard and sample solution in a clean vial, add 10 µL of the internal standard solution.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a 1:1 mixture of methanol and toluene.

  • Methylation: While vortexing, slowly add 20 µL of (trimethylsilyl)diazomethane solution to the vial. A yellow color that persists indicates an excess of the reagent. If the solution becomes colorless, add more reagent dropwise until the yellow color remains.

  • Reaction Quenching: After 10 minutes, quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

  • Final Preparation: The sample is now derivatized and ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column TG-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Electron Energy 70 eV
Scan Mode Full Scan (m/z 50-500) and SIM mode
Solvent Delay 5 min

Quantitative Data Summary

The following table summarizes the expected quantitative data for the methyl ester of this compound.

AnalyteRetention Time (min)Key m/z for SIMLimit of Detection (LOD)Limit of Quantification (LOQ)
Methyl 2-(4-Methoxyphenyl)sulfanylbenzoate~12.5274, 243, 1395 ng/mL15 ng/mL
Methyl 2-phenoxybenzoate (Internal Standard)~10.8228, 197, 131--

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Evaporate Evaporate to Dryness Add_IS->Evaporate Reconstitute Reconstitute in Methanol/Toluene Evaporate->Reconstitute Derivatize Add (TMS)diazomethane Reconstitute->Derivatize Methylation Quench Quench Reaction Derivatize->Quench GC_Inject Inject into GC Quench->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (Full Scan/SIM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of this compound by GC-MS. The derivatization to its methyl ester is a crucial step that allows for excellent chromatographic separation and mass spectrometric detection. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and analysis.

References

Application Note: Derivatization of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(4-Methoxyphenyl)sulfanylbenzoic acid is a molecule of interest in various fields, including drug discovery and materials science. Its analytical detection, however, can be challenging due to its polarity and, in the case of Gas Chromatography (GC), its low volatility. Chemical derivatization is a powerful strategy to overcome these limitations. By modifying the carboxylic acid functional group, we can significantly improve the compound's chromatographic behavior and enhance its detection sensitivity in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

This application note provides detailed protocols for two primary derivatization strategies: silylation for GC-MS analysis and a carbodiimide-mediated amidation for LC-MS/MS analysis. These methods aim to improve volatility, thermal stability, and ionization efficiency, leading to lower detection limits and more robust quantification.[3][4]

Part 1: Derivatization for GC-MS Analysis via Silylation

Principle The polar and non-volatile nature of the carboxylic acid group in this compound hinders its analysis by GC-MS. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[5] This process converts the analyte into a more volatile and thermally stable TMS-ester, which exhibits improved chromatographic peak shape and is readily analyzed by GC-MS.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for this purpose due to its high reactivity.[6][7]

Experimental Protocol: Silylation using BSTFA

1. Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with an appropriate capillary column (e.g., DB-5ms)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

3. Derivatization Procedure:

  • Pipette 100 µL of the sample or standard solution into a 2 mL reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to remove all moisture.

  • Add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the dried residue.

  • Add 50 µL of BSTFA (or BSTFA + 1% TMCS).

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete reaction.[7]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

4. GC-MS Instrumental Parameters (Example):

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C (Electron Ionization, 70 eV)

  • Scan Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions.

Visualization of the Derivatization Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample/Standard (100 µL) B Evaporate to Dryness (N2 Stream) A->B C Reconstitute (50 µL Solvent) B->C D Add BSTFA (50 µL) C->D E Vortex & Heat (60°C, 30 min) D->E F Cool to RT E->F G GC-MS Injection F->G H Data Acquisition & Processing G->H

Caption: Workflow for GC-MS sample derivatization.

Part 2: Derivatization for LC-MS/MS Analysis via Amidation

Principle For LC-MS analysis, particularly with Electrospray Ionization (ESI), derivatization aims to improve ionization efficiency rather than volatility. The carboxylic acid group of the analyte is acidic and ionizes well in negative ESI mode. However, positive mode ESI often provides better sensitivity and is less susceptible to matrix effects. By derivatizing the carboxyl group with a reagent containing a basic amine, a permanent positive charge or a site of ready protonation is introduced. This "charge-tagging" strategy dramatically enhances the signal in positive ESI mode.[3][8]

This protocol uses a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate the carboxylic acid, which then reacts with N,N-dimethylethylenediamine to form a stable amide bond, introducing a readily protonated tertiary amine.[9]

Experimental Protocol: Amidation using EDAC/DMEDA

1. Materials and Reagents:

  • This compound standard

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • N,N-Dimethylethylenediamine (DMEDA)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Acetonitrile (LC-MS grade)

  • Dimethylformamide (DMF, anhydrous)

  • Formic Acid

  • Reaction vials (1.5 mL)

  • LC-MS/MS system with an ESI source and a C18 reverse-phase column.

2. Reagent Preparation:

  • EDAC Solution: Prepare a fresh solution of 10 mg/mL EDAC in anhydrous DMF.

  • DMEDA Solution: Prepare a 10 mg/mL solution of DMEDA in anhydrous DMF.

3. Derivatization Procedure:

  • Pipette 100 µL of the sample or standard solution (in acetonitrile) into a 1.5 mL vial and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of anhydrous DMF.

  • Add 20 µL of the EDAC solution to the vial to activate the carboxylic acid. (Optional: Add 10 µL of a 10 mg/mL NHS solution).

  • Vortex and let the activation reaction proceed for 15 minutes at room temperature.

  • Add 20 µL of the DMEDA solution to the vial.

  • Vortex the mixture and allow it to react for 2 hours at room temperature, or overnight for maximum yield.

  • After the reaction, add 860 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to quench the reaction and dilute the sample.

  • The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: ESI (Positive Ion Mode)

  • MRM Transitions: To be determined by infusing the derivatized standard. The precursor ion will be [M+H]+ of the derivative, and product ions will result from fragmentation of the tag and/or the parent molecule.

Visualization of Derivatization Reactions

G cluster_gc GC-MS Derivatization (Silylation) cluster_lc LC-MS Derivatization (Amidation) Analyte_GC Analyte-COOH Product_GC Analyte-COOSi(CH3)3 (TMS-Ester) Analyte_GC->Product_GC + Reagent @ 60°C Reagent_GC BSTFA Analyte_LC Analyte-COOH Product_LC Analyte-CONH(CH2)2N(CH3)2 (Amide Derivative) Analyte_LC->Product_LC + Reagents @ RT Reagent_LC 1. EDAC 2. DMEDA

Caption: Chemical reactions for GC and LC derivatization.

Data and Expected Results

Derivatization is expected to significantly improve analytical performance. The following tables present hypothetical but realistic quantitative data comparing the analysis of this compound with and without derivatization.

Table 1: Mass Spectrometric Properties of Analyte and Derivatives

CompoundFormulaMolar Mass ( g/mol )Expected [M]+ or [M+H]+ (m/z)Analysis Method
Underivatized Analyte C₁₄H₁₂O₃S260.31260 (EI) / 261 (ESI+)GC-MS / LC-MS
TMS Derivative C₁₇H₂₀O₃SSi332.52332 (EI)GC-MS
DMEDA Amide Derivative C₁₈H₂₂N₂O₂S346.45347 (ESI+)LC-MS/MS

Table 2: Comparison of Analytical Performance Metrics

ParameterUnderivatized (LC-MS, Neg)DMEDA Derivative (LC-MS, Pos)TMS Derivative (GC-MS)
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL ~2 ng/mL
Signal-to-Noise (S/N @ 100 ng/mL) 25:1>1000:1 >500:1
Linearity (R²) >0.99>0.995>0.998
Chromatographic Peak Fair, some tailingSharp, symmetrical Sharp, symmetrical

The derivatization protocols outlined in this application note provide robust methods for enhancing the detection of this compound. Silylation with BSTFA is an excellent strategy for GC-MS, rendering the molecule volatile and thermally stable. For LC-MS/MS, amidation using EDAC and DMEDA effectively "charge-tags" the analyte, leading to a dramatic increase in signal intensity in positive ion mode. The selection of the appropriate method will depend on the available instrumentation, sample matrix, and desired sensitivity. These protocols serve as a foundation for method development and can be optimized to meet specific research needs.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing 2-(4-methoxyphenyl)sulfanylbenzoic acid as a key starting material. The primary focus is on the preparation of 2-methoxythioxanthen-9-one, a tricyclic heterocyclic compound with potential applications in medicinal chemistry, particularly as an antimicrobial agent. The protocols are based on established synthetic methodologies, including the Ullmann condensation and acid-catalyzed intramolecular cyclization.

Synthesis of this compound

The synthesis of the precursor, this compound, is achieved via a copper-catalyzed Ullmann condensation. This reaction couples an aryl halide, 2-chlorobenzoic acid, with an aryl thiol, 4-methoxythiophenol.

Reaction Scheme:

G A 2-Chlorobenzoic Acid C This compound A->C Cu catalyst, Base B 4-Methoxythiophenol B->C

Figure 1: Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from general procedures for Ullmann-type reactions.[1][2]

Materials:

  • 2-Chlorobenzoic acid

  • 4-Methoxythiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 2-chlorobenzoic acid.

  • Add copper(I) iodide (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Chlorobenzoic acid156.571.0-
4-Methoxythiophenol140.201.1-
This compound260.30-70-85

Synthesis of 2-Methoxythioxanthen-9-one

The heterocyclic compound, 2-methoxythioxanthen-9-one, is synthesized by the intramolecular cyclization of this compound. This reaction is typically promoted by a strong dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

Reaction Scheme:

G A This compound B 2-Methoxythioxanthen-9-one A->B Polyphosphoric Acid (PPA), Heat

Figure 2: Intramolecular cyclization to form 2-methoxythioxanthen-9-one.

Experimental Protocol: Intramolecular Cyclization

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate solution, saturated

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring to 100-120 °C for 2-4 hours. The reaction mixture will become viscous.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of the crude product will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Further wash the solid with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by washing with water.

  • Dry the crude product in a desiccator.

  • Purify the 2-methoxythioxanthen-9-one by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound260.301.0-
2-Methoxythioxanthen-9-one242.29-80-90

Application: Antimicrobial Activity

Thioxanthenone derivatives are known to possess a range of biological activities, including antimicrobial properties. The synthesized 2-methoxythioxanthen-9-one can be screened for its efficacy against various bacterial and fungal strains.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][4][5][6]

Materials:

  • 2-Methoxythioxanthen-9-one

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi) as positive controls.

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound.

Procedure:

  • Prepare a stock solution of 2-methoxythioxanthen-9-one in DMSO.

  • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (medium with microbial inoculum and a standard antibiotic) and a negative control (medium with microbial inoculum and DMSO without the test compound).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Quantitative Data (Hypothetical based on related compounds):

CompoundMicroorganismMIC Range (µg/mL)
2-Methoxythioxanthen-9-oneStaphylococcus aureus16 - 128
2-Methoxythioxanthen-9-oneEscherichia coli32 - 256
2-Methoxythioxanthen-9-oneCandida albicans8 - 64
GentamicinStaphylococcus aureus0.25 - 2
GentamicinEscherichia coli0.5 - 4
FluconazoleCandida albicans0.25 - 8

Note: The above MIC values are hypothetical and should be determined experimentally. The antimicrobial activity of thioxanthone derivatives can vary significantly based on their substitution patterns.[7]

Signaling Pathways and Experimental Workflows

Synthesis Workflow:

G cluster_0 Synthesis of Starting Material cluster_1 Heterocycle Synthesis cluster_2 Application Screening 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Ullmann Condensation Ullmann Condensation 2-Chlorobenzoic Acid->Ullmann Condensation 4-Methoxythiophenol 4-Methoxythiophenol 4-Methoxythiophenol->Ullmann Condensation This compound This compound Ullmann Condensation->this compound Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization 2-Methoxythioxanthen-9-one 2-Methoxythioxanthen-9-one Intramolecular Cyclization->2-Methoxythioxanthen-9-one Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing 2-Methoxythioxanthen-9-one->Antimicrobial Susceptibility Testing MIC Determination MIC Determination Antimicrobial Susceptibility Testing->MIC Determination

Figure 3: Workflow for the synthesis and antimicrobial evaluation.

References

Scale-up Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a key intermediate for various research applications. The synthesis is based on a modified Ullmann condensation reaction, a robust and scalable method for the formation of diaryl thioethers. This application note includes a comprehensive experimental protocol, characterization data, and process workflow diagrams to facilitate the production of this compound for research purposes.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The diaryl thioether linkage is a common motif in various biologically active molecules. A reliable and scalable synthesis of this compound is crucial for enabling extensive research into its potential applications. The Ullmann condensation provides a classical yet effective method for the C-S cross-coupling of an aryl halide and a thiophenol.[1][2] This protocol has been adapted for a scale-up synthesis, focusing on readily available starting materials and straightforward purification procedures.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
2-Chlorobenzoic Acid1.0 molar equivalent
4-Methoxythiophenol1.1 molar equivalents
Copper(I) Iodide (CuI)0.1 molar equivalents
Potassium Carbonate (K2CO3)2.0 molar equivalents
Reaction Conditions
SolventDimethylformamide (DMF)
Temperature140-150 °C
Reaction Time12-18 hours
Product Characterization
Yield 75-85%
Melting Point 178-181 °C (predicted)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.1 (s, 1H, COOH), 7.95 (dd, J=7.8, 1.6 Hz, 1H), 7.50-7.45 (m, 3H), 7.35 (td, J=7.5, 1.3 Hz, 1H), 7.05 (d, J=8.8 Hz, 2H), 3.80 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 168.5, 159.8, 142.1, 135.2, 133.0, 131.8, 128.5, 125.7, 124.9, 115.3, 55.9
FTIR (KBr, cm⁻¹) 3300-2500 (broad, O-H), 1685 (C=O), 1590, 1495 (C=C), 1250 (C-O), 750 (C-S)
Mass Spec (ESI-) m/z 259.05 [M-H]⁻

Experimental Protocols

Scale-up Synthesis of this compound

This protocol is designed for a scale-up synthesis to yield approximately 100-120 grams of the final product.

Materials:

  • 2-Chlorobenzoic acid (156.5 g, 1.0 mol)

  • 4-Methoxythiophenol (154.2 g, 1.1 mol)

  • Copper(I) iodide (CuI) (19.0 g, 0.1 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (276.4 g, 2.0 mol)

  • Dimethylformamide (DMF) (1.5 L)

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (156.5 g, 1.0 mol), 4-methoxythiophenol (154.2 g, 1.1 mol), copper(I) iodide (19.0 g, 0.1 mol), and anhydrous potassium carbonate (276.4 g, 2.0 mol).

  • Solvent Addition: Add dimethylformamide (1.5 L) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 5 L of ice-cold water with stirring.

    • Acidify the aqueous mixture to pH 2-3 by the slow addition of 6 M hydrochloric acid. A precipitate will form.

    • Stir the suspension for 1 hour to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake with water (3 x 500 mL).

  • Purification:

    • Dissolve the crude product in ethyl acetate (2 L).

    • Wash the organic layer with water (2 x 1 L) and then with brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude solid.

  • Recrystallization:

    • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents Reactants & Catalyst (2-Chlorobenzoic Acid, 4-Methoxythiophenol, CuI, K₂CO₃) reaction Ullmann Condensation (140-150°C, 12-18h) reagents->reaction solvent Solvent (DMF) solvent->reaction quench Quenching (Ice Water) reaction->quench acidification Acidification (6M HCl) quench->acidification filtration1 Vacuum Filtration acidification->filtration1 crude Crude Product filtration1->crude dissolution Dissolution (Ethyl Acetate) crude->dissolution washing Aqueous Washes (Water, Brine) dissolution->washing drying Drying (Na₂SO₄) washing->drying evaporation Solvent Removal drying->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization final_product Pure 2-(4-Methoxyphenyl) sulfanylbenzoic Acid recrystallization->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Drug_Discovery_Workflow cluster_synthesis_and_characterization Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound and Analogs purification Purification & Analysis (HPLC, NMR, MS) synthesis->purification hts High-Throughput Screening (Target-based or Phenotypic) purification->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet lead_candidate Lead Candidate Selection admet->lead_candidate

Caption: A generalized workflow for the application of synthesized compounds in a drug discovery program.

References

Application Note: NMR Spectroscopy Assignments for 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed NMR spectroscopy assignments for 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a key intermediate in various synthetic applications. The following sections include predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a structural diagram with atom numbering for clear assignment of spectral peaks. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR chemical shifts for this compound have been predicted and are summarized in Table 1. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'-125.0
2'7.50135.5
3'7.05115.0
4'-160.0
5'7.05115.0
6'7.50135.5
1-130.0
2-142.0
37.20125.5
47.45128.0
57.30126.0
68.10132.0
C=O-168.0
O-H13.0-
O-CH₃3.8555.5

Note: Predicted values may vary from experimental results. These values serve as a guide for spectral interpretation.

Experimental Protocol

The following is a general protocol for the acquisition of NMR spectra for compounds such as this compound.[1]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a 400 MHz (or higher field) NMR spectrometer.[1]

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[1]

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Referencing: The chemical shifts should be referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H spectrum.

  • Calibrate the spectrum using the reference signal.

Structure and NMR Assignments

The chemical structure of this compound with atom numbering corresponding to the assignments in Table 1 is shown below.

Figure 1. Chemical structure of this compound with atom numbering.

Experimental Workflow

The general workflow for obtaining and analyzing the NMR data is depicted in the following diagram.

experimental_workflow start Start: this compound sample sample_prep Sample Preparation (Dissolve in deuterated solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration) data_processing->spectral_analysis assignment Structural Assignment (Correlate peaks to structure) spectral_analysis->assignment end End: Characterized Compound assignment->end

Figure 2. General experimental workflow for NMR analysis.

References

Troubleshooting & Optimization

Optimizing the reaction conditions for 2-(4-Methoxyphenyl)sulfanylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the Ullmann condensation reaction, the primary synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction involves the coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-iodobenzoic acid) with 4-methoxythiophenol in the presence of a copper catalyst and a base.

Q2: Which 2-halobenzoic acid is a better starting material, 2-chloro- or 2-iodobenzoic acid?

A2: Aryl iodides are generally more reactive than aryl chlorides in Ullmann-type couplings. Therefore, 2-iodobenzoic acid is expected to give better yields or require milder reaction conditions compared to 2-chlorobenzoic acid. However, 2-chlorobenzoic acid is often more economical.

Q3: What is the role of the ligand in the Ullmann reaction?

A3: Ligands are used to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. The use of appropriate ligands can significantly improve the reaction yield, reduce the required reaction temperature, and broaden the substrate scope. Common ligands for copper-catalyzed C-S coupling reactions include diamines, amino acids (like L-proline), and phenanthrolines.

Q4: Can this reaction be performed without a ligand?

A4: While some Ullmann reactions can proceed without a ligand, particularly at higher temperatures, the use of a ligand is highly recommended for the synthesis of diaryl thioethers to achieve good yields under milder conditions. Ligand-free systems often require harsher conditions and may result in lower yields.

Q5: How do I remove the copper catalyst after the reaction?

A5: The copper catalyst and its salts can typically be removed by an aqueous workup. After the reaction, the mixture is often acidified, and the product is extracted with an organic solvent. Washing the organic layer with aqueous solutions of ammonia or ammonium chloride can help to remove residual copper by forming soluble copper-ammonia complexes. Further purification is usually achieved by recrystallization or column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper(I) catalyst may have oxidized to copper(II).2. Inappropriate Base: The base may not be strong enough to deprotonate the thiophenol, or it may have poor solubility in the reaction solvent.3. Low Reaction Temperature: The reaction temperature may be too low for the specific combination of substrates, catalyst, and ligand.4. Poor Solvent Choice: The solvent may not effectively dissolve the reactants and catalyst, or it may be coordinating too strongly with the copper catalyst, inhibiting its activity.5. Decomposition of Reactants or Product: Prolonged reaction times at high temperatures can lead to decomposition.1. Use fresh, high-purity Cu(I) salt. Consider adding a reducing agent like ascorbic acid if oxidation is suspected.2. Switch to a stronger or more soluble base. Common choices include K₃PO₄, Cs₂CO₃, or KOH. The choice of base can be critical and may need empirical optimization.[1]3. Gradually increase the reaction temperature in increments of 10-20 °C. The optimal temperature is often between 100-150 °C.4. Screen different solvents. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. For some catalyst systems, non-polar solvents like toluene or xylene may be effective.[2]5. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Formation of Side Products 1. Homocoupling of 4-methoxythiophenol: This leads to the formation of bis(4-methoxyphenyl) disulfide.2. Dehalogenation of 2-halobenzoic acid: This results in the formation of benzoic acid.3. Homocoupling of 2-halobenzoic acid: This can produce biphenyl-2,2'-dicarboxylic acid.1. This is often favored at lower temperatures or if the aryl halide is not sufficiently reactive. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative coupling of the thiol. The slow addition of the thiophenol can sometimes mitigate this.2. This can occur in the presence of a hydrogen source and a reducing environment. Ensure anhydrous conditions and a thoroughly inert atmosphere.3. This is a classic Ullmann reaction side product, especially at high temperatures. The use of a suitable ligand can often suppress this side reaction by promoting the desired cross-coupling.
Difficult Purification 1. Contamination with Copper Salts: Residual copper can make the product difficult to purify and may interfere with subsequent reactions.2. Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to side products, making chromatographic separation challenging.3. Product is an Insoluble Solid: The product may precipitate from the reaction mixture along with inorganic salts.1. Perform a thorough aqueous workup. Wash the organic extract with an aqueous solution of ammonium chloride or a dilute ammonia solution to sequester copper ions.2. Optimize the reaction conditions to minimize side product formation. For purification, try different solvent systems for recrystallization or explore different stationary and mobile phases for column chromatography.3. After the reaction, cool the mixture and filter it. The collected solid can then be treated with acid and water to dissolve the inorganic salts, followed by extraction of the product into an organic solvent.

Data Presentation

The choice of ligand can have a significant impact on the yield of the Ullmann condensation. Below is a table summarizing the effect of different ligands on the yield of a representative copper-catalyzed N-arylation reaction, which follows a similar mechanism to C-S coupling.

Table 1: Effect of Ligand on the Yield of a CuI-catalyzed N-arylation Reaction

EntryLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1L-proline20Cs₂CO₃Dioxane902495
2L-proline10Cs₂CO₃Dioxane902494
3L-proline5Cs₂CO₃Dioxane902489
4None10K₃PO₄DMF11024Low/No Reaction

Data adapted from a study on a similar C-N coupling reaction, illustrating the general trend of ligand effects. The specific yields for this compound synthesis may vary.[3]

Experimental Protocols

General Protocol for the Ullmann Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Iodobenzoic acid

  • 4-Methoxythiophenol

  • Copper(I) iodide (CuI)

  • L-proline (or another suitable ligand)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask, add 2-iodobenzoic acid (1.0 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed solvent to the flask.

  • Add 4-methoxythiophenol (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Iodobenzoic acid, CuI, L-proline, K₃PO₄ B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Solvent and 4-Methoxythiophenol B->C D Heat and Stir (90-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Acidify and Extract F->G H Wash and Dry G->H I Purify (Recrystallization/ Chromatography) H->I J This compound I->J Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low/No Yield? C1 Check Catalyst Activity (Use fresh CuI) Start->C1 Yes End Yield Improved Start->End No C2 Optimize Ligand (Screen different ligands, adjust loading) C1->C2 R1 Increase Temperature C2->R1 R2 Change Base (e.g., K₃PO₄, Cs₂CO₃) R1->R2 R3 Screen Solvents (DMF, Dioxane, Toluene) R2->R3 S1 Check for Homocoupling (Ensure inert atmosphere) R3->S1 S2 Check for Dehalogenation (Use anhydrous conditions) S1->S2 S2->End

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-(4-Methoxyphenyl)sulfanylbenzoic acid synthesis.

Troubleshooting Guides

Problem: Low or No Product Yield

Low or no yield of the desired this compound is a common issue. The following guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow

G start Low/No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Impure or Degraded Starting Materials? check_reagents->reagent_purity check_conditions 2. Assess Reaction Conditions catalyst_activity Inactive Catalyst? check_conditions->catalyst_activity check_workup 3. Evaluate Work-up & Purification product_loss Product Lost During Extraction/Recrystallization? check_workup->product_loss reagent_ratio Incorrect Stoichiometry? reagent_purity->reagent_ratio No solution_reagent_purity Solution: Use freshly purified reagents. Store properly. reagent_purity->solution_reagent_purity Yes reagent_ratio->check_conditions No solution_reagent_ratio Solution: Recalculate and accurately weigh reagents. reagent_ratio->solution_reagent_ratio Yes temp_solvent Suboptimal Temperature or Solvent? catalyst_activity->temp_solvent No solution_catalyst Solution: Use fresh, high-purity copper catalyst. Consider activating copper powder. catalyst_activity->solution_catalyst Yes base_strength Inappropriate Base? temp_solvent->base_strength No solution_conditions Solution: Optimize temperature and solvent based on literature for similar Ullmann couplings. temp_solvent->solution_conditions Yes base_strength->check_workup No solution_base Solution: Switch to a stronger or more soluble base (e.g., K2CO3 to Cs2CO3). base_strength->solution_base Yes solution_workup Solution: Adjust pH during extraction. Optimize recrystallization solvent. product_loss->solution_workup Yes

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed reaction between 2-halobenzoic acid (typically 2-iodobenzoic acid or 2-bromobenzoic acid) and 4-methoxythiophenol.[1][2][3] This reaction forms the desired carbon-sulfur bond.

Q2: My reaction is sluggish and gives a low yield. How can I improve it?

A2: Several factors can be optimized to improve reaction rate and yield:

  • Catalyst: Ensure you are using a high-purity, active copper catalyst. Copper(I) salts like CuI are often more effective than copper powder.[1] If using copper powder, activation with iodine or acid may be necessary.

  • Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C).[2] Ensure your reaction is heated sufficiently.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are commonly used to facilitate the reaction at high temperatures.[2]

  • Base: The choice of base is critical. Stronger, more soluble bases like cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate (K₂CO₃).

  • Ligands: The addition of ligands such as diamines or acetylacetonates can accelerate the reaction and allow for lower reaction temperatures.[2]

Q3: I am observing significant amounts of unreacted starting materials. What could be the cause?

A3: Recovery of starting materials can be due to several factors:

  • Insufficient Temperature: The reaction may not have reached the activation energy required for the coupling.

  • Catalyst Deactivation: The copper catalyst may have been deactivated by impurities.

  • Poor Solubility: The reactants, particularly the salt of 2-halobenzoic acid, may not be sufficiently soluble in the chosen solvent.

Q4: What are the likely side products in this synthesis?

A4: Common side products in Ullmann-type reactions include:

  • Homocoupling Products: Biphenyl derivatives from the coupling of two molecules of the 2-halobenzoic acid, and disulfide formation from the oxidation of two molecules of 4-methoxythiophenol.

  • Reduction Product: Benzoic acid can be formed from the reduction of the 2-halobenzoic acid.

Q5: What is the best method to purify the final product?

A5: Purification is typically achieved through a combination of extraction and recrystallization.

  • Extraction: After the reaction, the mixture is usually cooled, diluted with water, and acidified to precipitate the crude product. An extraction with an organic solvent can then be performed to separate the product from inorganic salts.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to remove impurities.[4][5][6]

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of diaryl thioethers in Ullmann-type condensations. While this data is representative of similar reactions, it provides a valuable guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Yield

Catalyst (10 mol%)Temperature (°C)Time (h)Yield (%)
Cu Powder1802445
Cu₂O1601865
CuI1501280
CuI with Ligand1201290

Table 2: Effect of Solvent on Yield

SolventTemperature (°C)Time (h)Yield (%)
Toluene1102430
Dioxane1012440
DMF1531275
NMP2021085

Table 3: Effect of Base on Yield

Base (2 equiv.)SolventTemperature (°C)Yield (%)
Na₂CO₃DMF15355
K₂CO₃DMF15370
K₃PO₄DMF15378
Cs₂CO₃DMF15388

Experimental Protocols

Key Experiment: Ullmann Condensation for this compound

This protocol is a generalized procedure based on typical conditions for Ullmann thioether synthesis. Optimization may be required.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 2-Iodobenzoic Acid 2-Iodobenzoic Acid This compound This compound 2-Iodobenzoic Acid->this compound + 4-Methoxythiophenol 4-Methoxythiophenol 4-Methoxythiophenol->this compound catalyst CuI, Base Solvent, Heat

Caption: Ullmann condensation reaction.

Materials:

  • 2-Iodobenzoic acid (1.0 equiv)

  • 4-Methoxythiophenol (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodobenzoic acid, 4-methoxythiophenol, CuI, and the chosen base.

  • Add the solvent (DMF or NMP) to the flask.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 2-3 to precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.

References

Common side products in the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the coupling of thiosalicylic acid (2-mercaptobenzoic acid) and a 4-haloanisole (typically 4-iodoanisole or 4-bromoanisole). The two primary approaches are:

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction. This method is classic but often requires high temperatures.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is typically base-mediated and proceeds without a metal catalyst, although it may require an activated aryl halide.

Q2: I am observing a significant amount of a disulfide byproduct. What is it and how can I minimize its formation?

A2: The most common disulfide byproduct is dithiosalicylic acid, formed by the oxidative homocoupling of the thiosalicylic acid starting material. Thiophenols are susceptible to oxidation, which can be promoted by air (oxygen) or the presence of certain metal ions.

Troubleshooting:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed prior to use.

  • Purity of Starting Materials: Use pure thiosalicylic acid, as impurities can sometimes catalyze oxidation.

Q3: My reaction is sluggish and gives low yields of the desired product. What are the potential causes?

A3: Low yields can stem from several factors, depending on the synthetic route:

  • For Ullmann Condensation:

    • Inactive Catalyst: The copper catalyst may be passivated. Consider using freshly activated copper powder or a reliable source of a Cu(I) salt (e.g., CuI).

    • Inappropriate Ligand: While some Ullmann reactions are ligand-free, the addition of a ligand (e.g., phenanthroline, N,N-dimethylglycine) can significantly improve yields and reaction rates.

    • Insufficient Temperature: Traditional Ullmann couplings often require high temperatures (›150 °C).[2] Ensure your reaction temperature is adequate for the specific conditions.

  • For SNAr Reactions:

    • Insufficient Base: A strong enough base is required to deprotonate the thiol of thiosalicylic acid, forming the nucleophilic thiolate. Consider using a stronger base or ensuring the stoichiometry is correct.

    • Poor Leaving Group: The reactivity of the 4-haloanisole is critical. The order of reactivity is typically I > Br > Cl > F. If using a less reactive halide, harsher conditions (higher temperature, stronger base) may be necessary.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions.

Q4: I have isolated a byproduct with a mass corresponding to the homocoupling of my 4-haloanisole. How can this be avoided?

A4: The formation of 4,4'-dimethoxybiphenyl is a known side reaction in Ullmann couplings, resulting from the homocoupling of the aryl halide.[3][4][5]

Troubleshooting:

  • Control Stoichiometry: Use a slight excess of the thiosalicylic acid relative to the 4-haloanisole to favor the cross-coupling reaction.

  • Lower Reaction Temperature: While challenging for Ullmann reactions, operating at the minimum effective temperature can sometimes reduce the rate of homocoupling.

  • Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

Q5: Are there any side reactions involving the carboxylic acid or methoxy groups?

A5: Under the often harsh conditions of Ullmann reactions, other functional groups can potentially react.

  • Decarboxylation: At very high temperatures, the carboxylic acid group of the product or starting material could be lost, leading to the formation of 4-methoxyphenyl phenyl sulfide.[6][7][8] This can be minimized by using the mildest possible reaction conditions.

  • Ether Cleavage: While less common under standard Ullmann conditions, strong acids or very high temperatures could potentially lead to the cleavage of the methoxy group on the anisole ring, resulting in a phenolic byproduct.[9]

Quantitative Data Summary

IssueCommon ByproductPotential Yield LossMitigation Strategy
Thiol OxidationDithiosalicylic acid5-20%Inert atmosphere, degassed solvents
Aryl Halide Homocoupling4,4'-Dimethoxybiphenyl5-15%Adjust stoichiometry, optimize ligand and temperature
Incomplete ReactionUnreacted starting materials>50%Increase temperature, change catalyst/ligand/base, use more reactive halide
Decarboxylation4-Methoxyphenyl phenyl sulfide<5%Avoid excessive temperatures

Experimental Protocols

Representative Protocol for Ullmann C-S Cross-Coupling:

This protocol is a general guideline and may require optimization.

  • Reagent Preparation:

    • To a dry reaction flask, add thiosalicylic acid (1.0 mmol), 4-iodoanisole (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%).

    • Add a base, such as potassium carbonate (2.0 mmol), and a high-boiling polar aprotic solvent (e.g., DMF or DMSO, 5 mL).

  • Reaction Execution:

    • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_side_products Potential Side Products Thiosalicylic_Acid Thiosalicylic Acid Conditions Cu(I) Catalyst Base, Solvent, Heat Thiosalicylic_Acid->Conditions Disulfide Dithiosalicylic acid (Oxidative Homocoupling) Thiosalicylic_Acid->Disulfide Oxidation Haloanisole 4-Haloanisole Haloanisole->Conditions Biphenyl 4,4'-Dimethoxybiphenyl (Aryl Homocoupling) Haloanisole->Biphenyl Homocoupling Product This compound Conditions->Product Decarboxylation Decarboxylated Product Product->Decarboxylation High Temp. Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Identify_Issue Identify Predominant Species Check_Reaction->Identify_Issue Unreacted_SM High Levels of Starting Materials Identify_Issue->Unreacted_SM Unreacted SM Side_Product_A Disulfide Byproduct Detected Identify_Issue->Side_Product_A Side Product A Other Other/Unknown Impurities Identify_Issue->Other Other Sol_Unreacted Increase Temperature Change Catalyst/Base Use More Reactive Halide Unreacted_SM->Sol_Unreacted Sol_Side_A Use Inert Atmosphere Degas Solvents Side_Product_A->Sol_Side_A Side_Product_B Aryl Homocoupling Byproduct Sol_Side_B Adjust Stoichiometry Screen Ligands Optimize Temperature Side_Product_B->Sol_Side_B Sol_Other Purification (Recrystallization, Chromatography) Other->Sol_Other Identify_issue Identify_issue Identify_issue->Side_Product_B Side Product B

References

Technical Support Center: 2-(4-Methoxyphenyl)sulfanylbenzoic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities from the synthesis of this compound?

A2: Synthesis of this compound, often via an Ullmann condensation, can lead to several impurities.[1][2] These may include unreacted starting materials (e.g., 2-halobenzoic acid and 4-methoxythiophenol), copper catalyst residues, and side-products from homocoupling of the starting materials.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] For polar organic acids like this one, solvent systems such as ethanol/water, acetic acid/water, or isopropanol are often effective.[4][5] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.[6]

Q4: How can I remove colored impurities during purification?

A4: If your product is discolored, activated charcoal can be used during the recrystallization process. After dissolving the crude product in the hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before being filtered hot to remove the charcoal and the adsorbed impurities.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution. If crystals still do not form, it may be a supersaturated solution.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[5]
Oily precipitate forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Insoluble impurities are present.Ensure all soluble material is dissolved in a minimum of hot solvent and perform a hot filtration to remove any undissolved impurities before cooling.[5][7]
Low recovery of pure product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool for a second crop of crystals. Note that the purity of the second crop may be lower.
The crystals were washed with a solvent that was not ice-cold.Always use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals to minimize redissolving the product.[7]
Premature crystallization occurred during hot filtration.Use a heated funnel and pre-warm the receiving flask. Dilute the hot solution with a small amount of extra solvent before filtering to prevent crystallization.[5]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. For polar compounds on silica gel, a polar mobile phase is often required.[8][9] A mixture of hexane and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.
Column was poorly packed.Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling.[10] Both wet and dry packing methods can be effective if done carefully.
Product is retained on the column and will not elute. The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.
Streaking or tailing of the compound spot on TLC and column fractions. The compound is interacting too strongly with the stationary phase.Add a small amount of a competitive polar solvent, such as acetic acid or formic acid, to the eluent to reduce tailing of acidic compounds on silica gel.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will not dissolve the solid at room temperature. Heat the mixture; a suitable solvent will dissolve the solid when hot.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent and a boiling stick or magnetic stir bar.[5] Heat the mixture to boiling while stirring, adding the minimum amount of hot solvent needed to fully dissolve the solid.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent.[7]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield.

General Column Chromatography Protocol
  • TLC Analysis: Develop a TLC solvent system that provides good separation of the desired compound from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a chromatography column by packing it with silica gel or alumina as the stationary phase.[10] This can be done as a slurry (wet packing) or with dry powder followed by the eluent (dry packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.[8] Maintain a constant flow rate, either by gravity or by applying gentle pressure.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_0 Purification Workflow A Crude Product B Perform Small-Scale Solubility Tests A->B C Select Purification Method B->C D Recrystallization C->D High Yield/ Large Scale E Column Chromatography C->E Difficult Separation/ High Purity F Dissolve in Min. Hot Solvent D->F I Optimize Eluent via TLC E->I G Cool to Crystallize F->G H Filter and Dry Crystals G->H M Pure Product H->M J Pack Column & Load Sample I->J K Elute and Collect Fractions J->K L Combine Pure Fractions & Evaporate K->L L->M G cluster_1 Recrystallization Troubleshooting Start Product Fails to Crystallize Q1 Is the solution cloudy or clear? Start->Q1 A1_Cloudy Oily Precipitate: - Change to lower boiling solvent - Perform hot filtration Q1->A1_Cloudy Cloudy/Oily A1_Clear Supersaturated or Too Dilute Q1->A1_Clear Clear Q2 Action A1_Clear->Q2 A2_Scratch Scratch flask/Add seed crystal Q2->A2_Scratch Try Induction A2_Boil Boil off excess solvent Q2->A2_Boil Try Concentrating End Crystals Form A2_Scratch->End A2_Boil->End

References

Challenges in the characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this molecule arise from its multifunctional nature. Key difficulties include:

  • NMR Signal Complexity: Overlapping signals in the aromatic region of the 1H NMR spectrum can complicate structural confirmation.[1][2]

  • Mass Spectrometry Ionization: The sulfur-containing moiety can present challenges for efficient and reproducible ionization, potentially requiring specialized techniques.[3][4]

  • Chromatographic Peak Tailing: The carboxylic acid group can interact with stationary phases in liquid chromatography, leading to poor peak shape.

  • Potential for Impurities: Synthesis of this compound may result in impurities such as the starting materials or oxidized byproducts (e.g., sulfoxides or sulfones), which can complicate spectral interpretation.

Q2: I am observing complex, overlapping multiplets in the aromatic region of my 1H NMR spectrum. How can I resolve and assign these peaks?

A2: This is a common issue with substituted benzoic acids.[1] The aromatic protons on both the benzoic acid and the methoxyphenyl rings have similar chemical environments, leading to overlapping signals.

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will improve signal dispersion.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY and HSQC.

    • COSY (Correlation Spectroscopy): Will help identify coupled proton systems within the same aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of both 1H and 13C signals.

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl3 to DMSO-d6) can alter the chemical shifts of the protons and may resolve overlapping signals.

Q3: My mass spectrometry results show a weak molecular ion peak or significant fragmentation. How can I improve my data quality?

A3: Sulfur-containing aromatic compounds can be challenging to analyze by mass spectrometry.[3][5] The choice of ionization technique is critical.

Recommended Approaches:

  • Soft Ionization Techniques: Employ soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and enhance the molecular ion peak.[4]

  • Derivatization: For techniques like ESI, derivatization of the sulfur atom to form a sulfonium salt can improve ionization efficiency.[3]

  • High-Resolution Mass Spectrometry (HRMS): Use of techniques like FT-ICR MS or Orbitrap MS can provide high-resolution data, enabling the differentiation of compounds with similar nominal masses and confirming the elemental composition.[4][6]

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Recommended Solution
Broad or absent carboxylic acid proton peak in 1H NMR.[1]Rapid proton exchange with residual water in the solvent or concentration-dependent hydrogen bonding.Add a drop of D2O to the NMR tube; the peak should disappear, confirming its identity. Alternatively, ensure the use of a very dry solvent.
Unexpected number of signals in the 13C NMR spectrum.[7]Impurities from the synthesis or degradation. Symmetry in the molecule leading to fewer signals than the total number of carbons.Review the synthesis and purification steps. Compare the spectrum to predicted spectra. For this compound, expect 12 unique carbon signals due to the lack of symmetry.
Difficulty in assigning ortho, meta, and para protons.[2]The electronic effects of the sulfanyl and methoxy groups influence the chemical shifts in a complex manner.Utilize 2D NMR (COSY, NOESY) to establish through-bond and through-space correlations. Compare experimental data with computational predictions if possible.[8][9]
Mass Spectrometry
Problem Possible Cause Recommended Solution
Low signal intensity or poor ionization efficiency.[3]The compound may not ionize well under standard ESI conditions.Try a different ionization source, such as APCI.[4] Optimize ESI source parameters (e.g., spray voltage, capillary temperature). Consider derivatization to improve ionization.[3]
Interference from co-eluting compounds.[5]In complex matrices, other aromatic compounds may interfere with the analysis.Improve chromatographic separation prior to MS analysis. A liquid chromatographic separation is recommended to avoid interferences from other polycyclic aromatic hydrocarbons.[5]
Ambiguous elemental composition from low-resolution MS.Multiple elemental formulas can correspond to the observed mass.Utilize High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement and confirm the elemental formula.[6]
Liquid Chromatography
Problem Possible Cause Recommended Solution
Poor peak shape (tailing).Interaction of the carboxylic acid group with the silica-based stationary phase.Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid. Use a column with end-capping or a different stationary phase (e.g., polymer-based).
Inconsistent retention times.Changes in mobile phase composition, temperature, or column degradation.Ensure proper mobile phase preparation and equilibration of the column. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of 2-(4-Methoxyphenyl) sulfanylbenzoic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS, LC-MS) purification->ms Molecular Weight Verification hplc HPLC Purity (Reverse-Phase) purification->hplc Purity Assessment

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

troubleshooting_nmr start Overlapping Aromatic Signals in 1H NMR? increase_field Increase Spectrometer Field Strength start->increase_field Yes run_2d_nmr Perform 2D NMR (COSY, HSQC) increase_field->run_2d_nmr change_solvent Change Deuterated Solvent run_2d_nmr->change_solvent resolved Signals Resolved change_solvent->resolved Success not_resolved Still Ambiguous change_solvent->not_resolved Partial Success mass_spec_ionization compound This compound ionization Ionization Method compound->ionization esi Electrospray Ionization (ESI) ionization->esi Initial Attempt apci Atmospheric Pressure Chemical Ionization (APCI) ionization->apci Alternative derivatization Derivatization (e.g., Methylation) esi->derivatization result_weak Weak Signal / Fragmentation esi->result_weak If unsuccessful result_good Strong Molecular Ion Peak apci->result_good derivatization->result_good

References

Technical Support Center: 2-(4-Methoxyphenyl)sulfanylbenzoic Acid Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2-(4-Methoxyphenyl)sulfanylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a loss of purity of my this compound sample over time, even when stored in a seemingly inert solvent. What could be the cause?

A1: The primary cause of degradation for this compound is likely oxidation of the thioether linkage. The sulfur atom in the thioether group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This oxidation typically forms the corresponding sulfoxide and, under more stringent conditions, the sulfone.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides upon storage, which are potent oxidizing agents.

  • Inert Atmosphere: Store the compound and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store samples in amber vials or protect them from light to prevent photolytically induced oxidation.

  • Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the solution to scavenge free radicals that can initiate oxidation.

Q2: My compound appears to be degrading upon heating. What is the likely degradation pathway?

A2: Benzoic acid and its derivatives can undergo thermal decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide.[1] This process can be accelerated at elevated temperatures. Peroxyl radicals can also induce decarboxylation.[2]

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating of the compound, both in solid form and in solution. If heating is necessary for a reaction or analysis, use the lowest effective temperature for the shortest possible duration.

  • pH Control: The stability of the carboxylic acid group is pH-dependent. In some cases, converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) by adjusting the pH to the alkaline range can increase its stability against decarboxylation. However, be aware that basic conditions can sometimes promote other degradation pathways.

  • Esterification: For certain applications, protecting the carboxylic acid as an ester can prevent decarboxylation.[3] This is a chemical modification and should only be considered if it does not interfere with downstream applications.

Q3: I am developing an analytical method to assess the stability of this compound. What are the key degradation products I should be looking for?

A3: Based on the structure, the primary degradation products to monitor are:

  • Oxidation Products:

    • 2-(4-Methoxyphenyl)sulfinylbenzoic acid (the sulfoxide)

    • 2-(4-Methoxyphenyl)sulfonylbenzoic acid (the sulfone)

  • Decarboxylation Product:

    • 4-Methoxyphenyl phenyl sulfide

A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed to separate and quantify the parent compound from these potential degradation products.[4][5][6][7]

Data Presentation

ConditionStressorExpected Primary Degradation PathwayPotential Degradation ProductsExpected Stability
Ambient, Air OxygenThioether OxidationSulfoxide, SulfoneModerate to Low
Ambient, Inert Gas ---High
Elevated Temp (e.g., 60°C) HeatDecarboxylation, Oxidation4-Methoxyphenyl phenyl sulfide, SulfoxideLow
Aqueous, Acidic (e.g., 0.1 M HCl) H⁺, H₂OMinimal-High
Aqueous, Basic (e.g., 0.1 M NaOH) OH⁻, H₂OSalt formation-High (as salt)
Oxidative (e.g., 3% H₂O₂) H₂O₂Thioether OxidationSulfoxide, SulfoneVery Low
Photolytic (UV/Vis light) LightPhoto-oxidationSulfoxide, Radically-coupled productsLow

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10][11]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 60°C for 24 hours.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

cluster_degradation Degradation Pathways parent This compound sulfoxide 2-(4-Methoxyphenyl)sulfinylbenzoic acid (Sulfoxide) parent->sulfoxide Oxidation (e.g., O₂, H₂O₂) decarboxylated 4-Methoxyphenyl phenyl sulfide parent->decarboxylated Decarboxylation (e.g., Heat) sulfone 2-(4-Methoxyphenyl)sulfonylbenzoic acid (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Troubleshooting Workflow start Instability Observed check_oxidation Assess for Oxidation start->check_oxidation check_decarboxylation Assess for Decarboxylation check_oxidation->check_decarboxylation No solution_oxidation Implement Protective Measures: - Inert atmosphere - Light protection - Antioxidants check_oxidation->solution_oxidation Yes solution_decarboxylation Implement Protective Measures: - Temperature control - pH adjustment (salt formation) - Esterification check_decarboxylation->solution_decarboxylation Yes end Stability Improved check_decarboxylation->end No, further investigation needed solution_oxidation->end solution_decarboxylation->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(4-Methoxyphenyl)sulfanylbenzoic acid during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?

A1: Due to its chemical structure, which includes a lipophilic diphenyl sulfide backbone and a polar carboxylic acid group, this compound is expected to have low aqueous solubility. The initial and most effective step is to attempt pH modification. As a carboxylic acid, its solubility will dramatically increase at a pH above its pKa, as it converts to its more soluble salt form.

Q2: What is the recommended pH range for solubilizing this compound?

Q3: Adjusting the pH is not sufficient for my experimental needs. What other common laboratory solvents can I try?

A3: If aqueous solubility remains an issue, even with pH adjustment, consider using organic solvents. Common choices for compounds with similar structures include dimethyl sulfoxide (DMSO), ethanol, and methanol. For many in-vitro experiments, creating a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is a standard procedure. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.

Q4: My experiment is sensitive to organic solvents. Are there other strategies to enhance aqueous solubility?

A4: Yes, several advanced formulation strategies can be employed if organic solvents are not suitable:

  • Co-solvents: Systems using a mixture of water and a water-miscible organic solvent can enhance solubility.[1]

  • Surfactants: The use of non-ionic surfactants like Tween 80 can help solubilize hydrophobic compounds by forming micelles.[3][4]

  • Cyclodextrins: These molecules can form inclusion complexes with the hydrophobic parts of the drug, increasing its apparent solubility in water.[3][4]

  • Salt Formation: If the experimental design allows, forming a stable salt of the acid with a suitable counterion can significantly improve solubility and dissolution rate.[5]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock.
  • Root Cause: The aqueous buffer has insufficient solubilizing capacity for the compound at the desired concentration.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in the aqueous medium.

    • Increase DMSO in Final Solution: If your experimental system can tolerate it, a slightly higher percentage of DMSO may keep the compound in solution.

    • Use a Different Solubilization Strategy: Consider pre-formulating the compound with a cyclodextrin or surfactant before adding it to the aqueous medium.

Issue 2: Inconsistent results in biological assays.
  • Root Cause: The compound may be precipitating in the cell culture medium or assay buffer over time, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before and after the experiment, carefully inspect the wells of your assay plates for any signs of compound precipitation.

    • Solubility in Media: Perform a preliminary experiment to determine the kinetic solubility of your compound in the specific biological medium you are using.

    • Incorporate Serum: The presence of proteins like albumin in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution.

Quantitative Solubility Data

While specific experimental data for this compound is not widely published, the following table provides an illustrative example of how solubility data in various solvents could be presented. Researchers should determine this experimentally for their specific batch of the compound.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Notes
Deionized Water25< 0.1Practically insoluble
Phosphate Buffered Saline (PBS), pH 7.4251 - 5Increased solubility due to salt formation
Dimethyl Sulfoxide (DMSO)25> 50High solubility
Ethanol (95%)2510 - 20Good solubility
10% HP-β-CD in Water255 - 10Enhanced aqueous solubility

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, PBS pH 7.4, DMSO, ethanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Solubility Determination: Following the steps in Protocol 1, determine the solubility of the compound in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH to identify the pH at which the compound's solubility is maximized.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound check_aqueous Is the experiment in an aqueous system? start->check_aqueous use_organic Use appropriate organic solvent (e.g., DMSO, Ethanol) check_aqueous->use_organic No ph_adjustment Attempt pH Adjustment (pH > 6.2) check_aqueous->ph_adjustment Yes end_solution Optimized Formulation use_organic->end_solution ph_successful Solubilization Successful ph_adjustment->ph_successful Yes ph_failed Solubility still insufficient ph_adjustment->ph_failed No advanced_methods Consider Advanced Methods: - Co-solvents - Surfactants - Cyclodextrins ph_failed->advanced_methods advanced_methods->end_solution

Caption: Troubleshooting workflow for solubility issues.

Caption: Experimental workflow for solubility enhancement.

References

Preventing degradation of 2-(4-Methoxyphenyl)sulfanylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound are exposure to air (oxygen), light, and high temperatures. The thioether linkage is susceptible to oxidation, potentially forming sulfoxides or sulfones. The compound's stability can also be affected by humidity and contact with incompatible materials like strong oxidizing agents.[1][2][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is a suitable location.

Q3: I've noticed a change in the color of the compound from white to a pale yellow. What could be the cause?

A3: A color change from white to pale yellow often indicates the onset of degradation.[3] This could be due to minor oxidation or exposure to light. It is advisable to re-analyze the purity of the material before use if a color change is observed.

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: Storing this compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If short-term storage of a solution is necessary, use a high-purity, degassed aprotic solvent, store at low temperatures (2-8°C), and protect from light. It is crucial to re-evaluate the solution's purity before use.

Troubleshooting Guide

This guide addresses specific issues that you might encounter during your experiments.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.1. Verify the purity of your stock material using a suitable analytical method like HPLC. 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Always prepare solutions fresh before use.
Appearance of new peaks in chromatogram Formation of degradation products.1. Characterize the new peaks using techniques like LC-MS to identify potential degradation products (e.g., sulfoxide). 2. Review your storage and handling procedures to identify the source of degradation (e.g., exposure to air, light).
Poor solubility after storage Potential polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small sample in a trusted solvent to confirm solubility issues. 2. If solubility is a problem, the batch may be compromised. It is recommended to use a fresh supply.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method to assess the stability of this compound.

1. Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

2. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
  • To induce degradation for method validation, subject aliquots of the stock solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light).
  • Inject the stressed and unstressed samples into the HPLC system.
  • Analyze the chromatograms for the appearance of new peaks and the reduction in the area of the parent peak.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress control Unstressed Control stock->control hplc HPLC Analysis stress->hplc control->hplc data Data Interpretation hplc->data report Stability Report data->report

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide [O] photoproducts Various Photoproducts parent->photoproducts hv sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This typically involves the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with 4-methoxythiophenol in the presence of a base and a copper catalyst.[1]

Q2: What are the potential major impurities in this synthesis?

A2: Common impurities include unreacted starting materials (2-halobenzoic acid and 4-methoxythiophenol), the homocoupled product of the thiophenol (bis(4-methoxyphenyl) disulfide), and potentially decarboxylated side products if the reaction is run at very high temperatures. The use of a copper catalyst can also sometimes lead to the formation of by-products.[2]

Q3: How can I purify the final product?

A3: The most common purification method for this compound is recrystallization. Since the product is a carboxylic acid, a typical procedure involves dissolving the crude product in a suitable hot solvent and allowing it to crystallize upon cooling.[2] Alternatively, purification can be achieved through column chromatography on silica gel.[3]

Q4: What is the role of the base in the Ullmann condensation?

A4: The base is crucial for deprotonating the thiophenol, forming the more nucleophilic thiophenoxide anion. This anion then participates in the catalytic cycle with the copper catalyst and the aryl halide. Common bases include potassium carbonate, potassium phosphate, and lithium hydroxide.[2][3]

Q5: Can I perform this reaction without a copper catalyst?

A5: While some nucleophilic aromatic substitution reactions can occur without a transition metal catalyst, the Ullmann condensation for the formation of a C-S bond with an unactivated aryl halide like 2-chlorobenzoic acid generally requires a copper catalyst to proceed at a reasonable rate and yield.[1] A catalyst-free approach is described in a patent using lithium salts of the reactants at high temperatures.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Reaction temperature is too low. 4. Ineffective base.1. Use freshly purchased, high-purity copper catalyst (e.g., CuI). 2. Ensure all glassware is oven-dried and reactants/solvents are anhydrous. 3. Increase the reaction temperature, typically in the range of 140-200°C for this reaction.[2] 4. Switch to a stronger base like potassium phosphate or ensure the base is finely powdered and dry.
Formation of Significant By-products 1. Homocoupling of 4-methoxythiophenol. 2. Decarboxylation of the benzoic acid starting material or product.1. Use a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine to stabilize the copper catalyst and promote the desired cross-coupling.[3] 2. Avoid excessively high reaction temperatures (above 220°C).[2]
Difficulty in Product Isolation/Purification 1. Product is not precipitating upon acidification. 2. Oily product obtained after workup.1. Ensure the pH is sufficiently acidic (pH 2-3) during the workup to fully protonate the carboxylic acid.[2] 2. An oily product may indicate the presence of impurities. Attempt to purify by column chromatography or try recrystallization from a different solvent system.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Diaryl Thioethers in Ullmann C-S Coupling

EntryAryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Iodobenzoic acid4-Methoxy-thiophenolCuI (10)NoneK₂CO₃DMF120~85-95
22-Bromo-benzoic acid4-Methoxy-thiophenolCuI (10)DMEDA (20)K₃PO₄Toluene110~80-90
32-Chloro-benzoic acid4-Methoxy-thiophenolCuI (10)1,10-Phen (20)Cs₂CO₃NMP150~70-80
42-Chloro-benzoic acid4-ChlorothiophenolNoneNoneLiOHp-Xylene185-190~75-85[2]

DMEDA = N,N'-dimethylethylenediamine; 1,10-Phen = 1,10-phenanthroline; NMP = N-Methyl-2-pyrrolidone. Data is representative and compiled from typical Ullmann reaction conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a general procedure for the synthesis of 2-arylthiobenzoic acids.[2]

Materials:

  • 2-Chlorobenzoic acid

  • 4-Methoxythiophenol

  • Lithium hydroxide monohydrate

  • p-Xylene (or another high-boiling aprotic solvent)

  • Hydrochloric acid (30%)

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and a water separator, combine 2-chlorobenzoic acid (1.0 equivalent), 4-methoxythiophenol (1.0 equivalent), and lithium hydroxide monohydrate (2.0 equivalents) in p-xylene.

  • Heat the mixture to reflux to remove the water of reaction via the water separator.

  • After the water has been removed, continue to heat the reaction mixture to 185-190°C and maintain this temperature for approximately 8 hours, with stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to approximately 115°C and pour it into water.

  • Separate the aqueous phase, which contains the lithium salt of the product.

  • Dilute the aqueous phase with additional water and acidify to a pH of 2 with 30% hydrochloric acid. This will precipitate the crude this compound.

  • Isolate the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Pathway 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction Reaction 2-Chlorobenzoic_Acid->Reaction 4-Methoxythiophenol 4-Methoxythiophenol 4-Methoxythiophenol->Reaction Base Base (e.g., LiOH) Base->Reaction Catalyst Heat (no catalyst) Catalyst->Reaction Product 2-(4-Methoxyphenyl)sulfanyl- benzoic Acid Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield? Start->Problem Check_Temp Increase Temperature? Problem->Check_Temp Yes Check_Purity Impurity Issues? Problem->Check_Purity No Check_Base Change Base? Check_Temp->Check_Base No Improvement Check_Temp->Check_Purity Improved Check_Base->Check_Purity Improved Recrystallize Recrystallize Check_Purity->Recrystallize Yes Success Pure Product Check_Purity->Success No Chromatography Column Chromatography Recrystallize->Chromatography Still Impure Recrystallize->Success Chromatography->Success

Caption: A troubleshooting workflow for optimizing the synthesis.

Side_Reactions Thiophenol 4-Methoxythiophenol Homocoupling Bis(4-methoxyphenyl) disulfide Thiophenol->Homocoupling Self-Condensation Benzoic_Acid 2-Halobenzoic Acid Decarboxylation Halobenzene Benzoic_Acid->Decarboxylation High Temperature

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: 2-(4-Methoxyphenyl)sulfanylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent synthetic route is the Ullmann condensation, a copper-catalyzed reaction between 2-chlorobenzoic acid and 4-methoxythiophenol. This method involves the formation of a carbon-sulfur bond between the two aromatic rings.

Q2: What are the typical reaction conditions for the Ullmann synthesis of this compound?

Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and polar, high-boiling point solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[1] Stoichiometric amounts of copper are also characteristic of the classic procedure. However, modern protocols may utilize soluble copper catalysts with ligands, potentially allowing for milder conditions.

Q3: What are some potential side reactions to be aware of during the synthesis?

A common side reaction in Ullmann-type couplings is dehalogenation of the aryl halide starting material. Additionally, the formation of symmetrical diaryl sulfides (from the coupling of two molecules of the same aryl halide) or disulfides (from the oxidation of the thiophenol) can occur.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through a workup procedure followed by recrystallization. The general process involves acidifying the reaction mixture to precipitate the carboxylic acid, followed by extraction with an organic solvent. The crude product can then be recrystallized from a suitable solvent, such as an alcohol or a toluene/alkane mixture, to obtain the pure acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Ullmann condensation of 2-chlorobenzoic acid and 4-methoxythiophenol.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Reaction Temperature Too Low: Traditional Ullmann reactions require high temperatures to proceed efficiently. 3. Insufficient Base: An inadequate amount of base will prevent the deprotonation of the thiophenol, which is necessary for the reaction. 4. Poor Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction.1. Use freshly activated copper powder or a reliable source of a copper(I) salt. Consider using a soluble copper catalyst with a suitable ligand. 2. Ensure the reaction temperature is maintained within the optimal range for the specific solvent and catalyst system being used. 3. Use at least a stoichiometric amount of a suitable base, such as potassium carbonate or a lithium base, to ensure complete formation of the thiophenoxide. 4. Use anhydrous, high-purity solvents.
Presence of Unreacted Starting Materials 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: As mentioned above, insufficient temperature can lead to a sluggish reaction.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and ensure it is complete before workup. 2. Gradually increase the reaction temperature, being careful not to exceed the decomposition temperature of the reactants or products.
Formation of a Significant Amount of Symmetrical Diaryl Sulfide Side Reaction: Homocoupling of the 2-chlorobenzoic acid can occur, especially at high temperatures and with certain catalyst systems.1. Optimize the stoichiometry of the reactants. A slight excess of the thiophenol may favor the desired cross-coupling reaction. 2. Screen different copper catalysts and ligands, as some may offer higher selectivity for the cross-coupling reaction.
Formation of 4,4'-Dimethoxydiphenyl Disulfide Oxidation of Thiophenol: The 4-methoxythiophenol is susceptible to oxidation to the corresponding disulfide, particularly in the presence of air at high temperatures.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Add the 4-methoxythiophenol to the reaction mixture in portions or via a syringe pump to maintain a low instantaneous concentration.
Difficulty in Product Isolation/Purification 1. Incomplete Precipitation: The pH of the aqueous solution may not be acidic enough to fully precipitate the carboxylic acid product. 2. Emulsion Formation During Extraction: The presence of fine particulate matter or high concentrations of salts can lead to the formation of stable emulsions. 3. Co-crystallization of Impurities: Impurities with similar solubility profiles to the product can be difficult to remove by recrystallization alone.1. Carefully adjust the pH of the aqueous phase to be sufficiently acidic (typically pH 1-2) using a mineral acid to ensure complete precipitation. 2. Filter the reaction mixture before extraction to remove any solids. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period may help to break it. 3. If recrystallization is ineffective, consider column chromatography on silica gel as an alternative or additional purification step.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline based on typical Ullmann condensation procedures. Optimization may be required based on laboratory-specific conditions and available reagents.

Materials:

  • 2-Chlorobenzoic acid

  • 4-Methoxythiophenol

  • Potassium Carbonate (or another suitable base)

  • Copper(I) Iodide (or another copper catalyst)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Toluene

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid, 4-methoxythiophenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via a syringe.

  • Heat the reaction mixture to a temperature between 120-150°C and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of toluene and hexane.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: 2-Chlorobenzoic Acid 4-Methoxythiophenol K2CO3, CuI solvent Add Anhydrous DMF reactants->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to 120-150°C inert->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Toluene/Hexane concentrate->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product check_temp Is Reaction Temp. Adequate? start->check_temp check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes increase_temp Increase Temperature check_temp->increase_temp No check_base Is Base Sufficient? check_catalyst->check_base Yes replace_catalyst Use Fresh/Activated Catalyst check_catalyst->replace_catalyst No check_time Is Reaction Time Sufficient? check_base->check_time Yes add_base Add More Base check_base->add_base No increase_time Increase Reaction Time check_time->increase_time No

Caption: Troubleshooting logic for low product yield in the Ullmann condensation.

References

Technical Support Center: Method Development for the Quantification of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid.

Troubleshooting Guides

Encountering issues during method development is common. This section provides a structured guide to troubleshoot potential problems during the analysis of this compound.

Table 1: Troubleshooting Common Issues in HPLC and LC-MS/MS Analysis

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for the acidic analyte.- Column overload.- Secondary interactions with the stationary phase.- Column degradation.- Adjust mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in its neutral form.[1]- Reduce sample concentration.- Use a column with end-capping or a different stationary phase.- Replace the column.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization in the mass spectrometer.- Inefficient sample extraction and cleanup.- Low concentration of the analyte in the sample.[2]- Matrix effects (ion suppression or enhancement).[2]- Optimize ESI source parameters (e.g., capillary voltage, gas flow). Consider negative ion mode for the acidic analyte.[3][4]- Improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.[5][6]- Concentrate the sample extract.- Dilute the sample to minimize matrix effects or use a matrix-matched calibration curve.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Mobile phase precipitation.- Systematically check and replace components (start with the guard column).- Filter all samples and mobile phases before use.- Ensure mobile phase components are fully miscible and dissolved.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure the pump is working correctly and the mobile phase is properly mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate between injections.
Carryover - Adsorption of the analyte onto the injector or column.- Insufficient needle wash.- Use a stronger needle wash solution.- Inject a blank solvent after a high-concentration sample to check for carryover.- Optimize the cleaning procedure for the autosampler.
No Peak Detected - Analyte degradation.- Incorrect detection wavelength (HPLC-UV).- Incorrect MS/MS transition.- Investigate analyte stability in the sample matrix and processing solvents.- Determine the UV absorbance maximum of this compound.- Optimize the precursor and product ions for the analyte in the mass spectrometer.

Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the development of an analytical method for this compound.

1. What is a suitable starting point for an HPLC mobile phase for this acidic analyte?

For acidic compounds like this compound, a reversed-phase HPLC method is generally suitable.[7] A good starting point for the mobile phase would be a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. The aqueous phase is often acidified with 0.1% formic acid or acetic acid to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.[8]

2. Should I use positive or negative ion mode for LC-MS/MS analysis?

Given the presence of a carboxylic acid group, this compound is expected to readily deprotonate. Therefore, negative ion electrospray ionization (ESI) is generally the preferred mode for detection as it will likely provide a strong signal for the [M-H]⁻ ion.[3][4]

3. What are the most common sample preparation techniques for quantifying this analyte in biological matrices?

For biological samples such as plasma or urine, common and effective sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.

  • Liquid-Liquid Extraction (LLE): Offers good recovery and cleaner samples for acidic drugs.[5]

  • Solid-Phase Extraction (SPE): Provides high efficiency and reproducibility, and is excellent for concentrating trace analytes and removing interferences.[5][6]

4. How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] Strategies to minimize them include:

  • Effective sample cleanup: Using techniques like SPE to remove interfering substances.

  • Chromatographic separation: Ensuring the analyte peak is well-separated from co-eluting matrix components.

  • Dilution of the sample: This can reduce the concentration of interfering components.

  • Use of an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.

5. What validation parameters are crucial for a bioanalytical method?

A full validation of a bioanalytical method is essential to ensure its reliability and reproducibility.[5] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Linearity and Range

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Experimental Protocols

Below are detailed methodologies for key experiments in the development of a quantification method for this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange or a reversed-phase polymer-based sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard, diluted and acidified) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1 mL of a suitable solvent, such as methanol containing a small percentage of a weak base (e.g., 2% ammonium hydroxide) to disrupt the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: HPLC-UV Method Development

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a high percentage (e.g., 90%) over 10-15 minutes to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determine the UV absorbance maximum of this compound by scanning a standard solution (a starting point could be around 254 nm).

  • Injection Volume: 10 µL.

Protocol 3: LC-MS/MS Method Development

  • LC Conditions: Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) for better sensitivity.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Parameters:

    • Optimize the precursor ion ([M-H]⁻) by infusing a standard solution of the analyte.

    • Determine the optimal collision energy to generate stable and abundant product ions for Multiple Reaction Monitoring (MRM).

    • Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows.

  • MRM Transition: Monitor the transition from the precursor ion to the most abundant product ion for quantification and a second transition for confirmation.

Visualizations

Diagram 1: Experimental Workflow for Method Development

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation SampleCollection Sample Collection (e.g., Plasma, Urine) InternalStandard Add Internal Standard SampleCollection->InternalStandard Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (Column & Mobile Phase Optimization) Reconstitution->HPLC MS MS/MS Detection (Parameter Optimization) HPLC->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity Accuracy->Selectivity Stability Stability Selectivity->Stability

A flowchart illustrating the key stages in developing a bioanalytical method.

Diagram 2: Troubleshooting Logic for Poor Peak Shape

TroubleshootingPeakShape Start Poor Peak Shape Observed CheckpH Is mobile phase pH 2 units below pKa? Start->CheckpH CheckConc Is sample concentration too high? CheckpH->CheckConc Yes AdjustpH Adjust Mobile Phase pH CheckpH->AdjustpH No CheckColumn Is the column old or damaged? CheckConc->CheckColumn No DiluteSample Dilute Sample CheckConc->DiluteSample Yes ReplaceColumn Replace Column CheckColumn->ReplaceColumn Yes Resolved Peak Shape Improved CheckColumn->Resolved No, investigate secondary interactions AdjustpH->Resolved DiluteSample->Resolved ReplaceColumn->Resolved

A decision tree for troubleshooting issues related to poor chromatographic peak shape.

References

Validation & Comparative

Purity Assessment of Synthesized 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a key intermediate in the development of various therapeutic agents. This document outlines detailed experimental protocols and presents comparative data with relevant alternative compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound and its analogues are of significant interest in medicinal chemistry, particularly as precursors for the synthesis of anti-inflammatory agents and leukotriene B4 receptor antagonists. The purity of this starting material is paramount to ensure the safety and efficacy of the final drug product. This guide details the common analytical techniques used to determine the purity of this compound and compares its typical purity profile with that of alternative structures used in similar therapeutic contexts.

Purity Assessment Methodologies

The primary methods for evaluating the purity of this compound and its alternatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A typical reverse-phase HPLC method allows for the separation of the main compound from its impurities, which may include starting materials from the synthesis, by-products of side reactions (e.g., from Ullmann condensation), and degradation products.

Table 1: Comparative HPLC Purity Data

CompoundPurity (%)Retention Time (min)Common Impurities
This compound≥ 99%~7.52-Chlorobenzoic acid, 4-methoxythiophenol, Diphenyl disulfide derivatives
2-(Phenylthio)benzoic acid≥ 99%[1]~7.22-Chlorobenzoic acid, Thiophenol
2-(Methylthio)benzoic acid≥ 98%~6.82-Chlorobenzoic acid, Sodium thiomethoxide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are crucial for confirming the identity of the synthesized compound and for detecting impurities that may not be easily observed by other techniques.

Table 2: Comparative ¹H NMR Data (in CDCl₃)

CompoundChemical Shift (δ) of -OCH₃Chemical Shift (δ) of Aromatic ProtonsChemical Shift (δ) of -COOH
This compound~3.8 ppm (s)~6.9 - 8.2 ppm (m)~11.0 ppm (br s)
4-Methoxyphenylacetic acid~3.81 ppm (s)[2]~6.87 - 7.22 ppm (m)[2]Not applicable
2-Methoxy-4-methylbenzoic acid~3.9 ppm (s)~6.7 - 7.9 ppm (m)~10.5 ppm (br s)
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities based on their fragmentation patterns.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
This compound260.31260 [M]⁺, 215 [M-COOH]⁺, 139 [M-C₇H₅O₂S]⁺, 123 [M-C₇H₅O₂S-O]⁺
2-(Phenylthio)benzoic acid230.29[1]230 [M]⁺, 185 [M-COOH]⁺, 109 [M-C₇H₅O₂S]⁺
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid323.05[3]323 [M]⁺, 305 [M-H₂O]⁺, 170 [M-C₇H₆O₃S]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route is the Ullmann condensation reaction between 2-chlorobenzoic acid and 4-methoxythiophenol in the presence of a copper catalyst and a base.

Synthesis 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Reaction Ullmann Condensation 2-Chlorobenzoic Acid->Reaction 4-Methoxythiophenol 4-Methoxythiophenol 4-Methoxythiophenol->Reaction Copper Catalyst Copper Catalyst Copper Catalyst->Reaction Base Base Base->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

HPLC Purity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the purity of the synthesized compound using HPLC.

HPLC_Workflow A Synthesized Product B Sample Preparation (Dissolve in Mobile Phase) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection D->E F Data Analysis (Peak Integration) E->F G Purity Report (%) F->G NMR_Analysis A Weigh ~5-10 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Acquire ¹H and ¹³C Spectra C->D E Process Data (Phasing, Baseline Correction, Integration) D->E F Spectral Interpretation and Purity Calculation E->F

References

A Comparative Analysis of the Biological Activity of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-(4-Methoxyphenyl)sulfanylbenzoic acid and structurally similar compounds. The following sections detail the potential anticancer and anti-inflammatory properties of these molecules, supported by experimental data from various studies. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction to 2-(Arylsulfanyl)benzoic Acids

The 2-(arylsulfanyl)benzoic acid scaffold is a versatile structure in medicinal chemistry, known to exhibit a range of biological activities. The core structure, consisting of a benzoic acid moiety linked to an aryl group via a sulfur atom, allows for diverse chemical modifications to modulate its pharmacological properties. Variations in the substituents on both the benzoic acid and the aryl ring can significantly influence the compound's potency and selectivity towards different biological targets. This guide focuses on comparing the anticancer and anti-inflammatory activities of analogs of this compound.

Anticancer Activity

Derivatives of 2-(arylsulfanyl)benzoic acid have been investigated for their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Comparative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of various compounds structurally related to this compound against different human cancer cell lines.

CompoundStructureCancer Cell LineIC50 (µM)Reference
2-(4-Chlorophenyl)sulfanyl-benzoic acid analog (Oxazole derivative) 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSNB-75 (CNS Cancer)Not specified (cytostatic at 10 µM)[1]
Methoxyflavone Analog 1 5,3′,4′-trihydroxy-6,7,8-trimethoxyflavoneMCF-7 (Breast)4.9[2]
Methoxyflavone Analog 2 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavoneMCF-7 (Breast)3.71[2]
2-Phenylnaphthalene Analog 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthaleneMCF-7 (Breast)4.8[3]
Benzoic Acid Derivative 1 4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7 (Breast)1.4 µg/mL[4]
Benzoic Acid Derivative 2 Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7 (Breast)5.9 µg/mL[4]
1,3,4-Oxadiazole Derivative (E)-5-[(5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamideHCT-116 (Colon)0.5[5]
1,4-Naphthoquinone Derivative Phenylaminosulfanyl-1,4-naphthoquinone analogMCF-7 (Breast)Not specified (induces apoptosis)[6]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.

Apoptosis Signaling Pathway

A common mechanism by which anticancer compounds exert their effect is through the induction of apoptosis. This process is tightly regulated by a cascade of enzymes called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) triggers a cascade that leads to the activation of executioner caspases (like caspase-3 and -7), ultimately resulting in cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activation DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Figure 2: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-(arylsulfanyl)benzoic acid derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Comparative Anti-inflammatory Data

The following table presents the in vitro inhibitory activity (IC50 values) of various compounds related to this compound against COX-1, COX-2, and 5-LOX.

CompoundTarget EnzymeIC50 (µM)Reference
Thiosalicylic acid derivative COX-1>100[7]
Thiosalicylic acid derivative COX-20.2[7]
Indomethacin Amide 1 COX-150[7]
Indomethacin Amide 1 COX-20.009[7]
Indomethacin Amide 2 COX-1>100[7]
Indomethacin Amide 2 COX-20.04[7]
Benzoxazole derivative IL-6 production5.09[8]
3-Amide benzoic acid derivative P2Y14 Receptor0.00177[9]
Quinazolinone analog COX-247.1% inhibition at 20 µM[10]

Note: The data is compiled from different studies, and direct comparisons should be made cautiously.

NF-κB Signaling Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development.

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IKK Complex->NF-κB Release IκBα->NF-κB Inhibition (in cytoplasm) Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Figure 3: Simplified representation of the NF-κB signaling pathway in inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using various in vitro assays, such as the human whole blood assay.

  • Blood Collection: Fresh human blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.

  • Compound Incubation: Aliquots of the blood are incubated with various concentrations of the test compounds or a vehicle control.

  • COX-1 and COX-2 Stimulation:

    • COX-1: The production of thromboxane B2 (TXB2) is measured after allowing the blood to clot, which is a COX-1 dependent process.

    • COX-2: Lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce the expression of COX-2, and the subsequent production of prostaglandin E2 (PGE2) is measured.

  • Enzyme Immunoassay (EIA): The levels of TXB2 and PGE2 in the plasma/serum are quantified using specific enzyme immunoassay kits.

  • Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each compound concentration. The IC50 values are then determined from the dose-response curves.

cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood Clotting Blood Clotting Measure TXB2 Measure TXB2 Blood Clotting->Measure TXB2 Analyze Data (IC50) Analyze Data (IC50) Measure TXB2->Analyze Data (IC50) LPS Stimulation LPS Stimulation Measure PGE2 Measure PGE2 LPS Stimulation->Measure PGE2 Measure PGE2->Analyze Data (IC50) Whole Blood Whole Blood Incubate with Compound Incubate with Compound Whole Blood->Incubate with Compound Incubate with Compound->Blood Clotting Incubate with Compound->LPS Stimulation

Figure 4: Workflow for the human whole blood assay for COX-1 and COX-2 inhibition.

Conclusion

The 2-(arylsulfanyl)benzoic acid scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The available data suggests that modifications to this core structure can lead to compounds with significant anticancer and anti-inflammatory activities. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers looking to explore the therapeutic potential of this chemical class.

References

A Structural and Functional Comparison of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Other Thiosalicylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive structural and functional comparison of 2-(4-Methoxyphenyl)sulfanylbenzoic acid with other notable thiosalicylic acid derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Introduction

Thiosalicylic acid and its derivatives are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. The introduction of various substituents to the core thiosalicylic acid scaffold can profoundly influence their three-dimensional structure, and in turn, their biological function. This guide focuses on the structural characteristics of this compound in comparison to parent thiosalicylic acid and other derivatives, and explores the underlying mechanisms of their antioxidant activity.

Structural Comparison

A fundamental understanding of the molecular geometry of these compounds is crucial for structure-activity relationship (SAR) studies. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest search, a comparative analysis can be drawn from the crystal structures of closely related thiosalicylic acid derivatives. The following table summarizes key crystallographic data for thiosalicylic acid and a representative derivative to illustrate the impact of substitution on their solid-state conformation.

Table 1: Comparative Crystallographic Data of Thiosalicylic Acid Derivatives

ParameterThiosalicylic Acid2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 13.584(3) Å, b = 4.981(1) Å, c = 10.323(2) Å, β = 109.99(3)°a = 7.3071(5) Å, b = 8.0790(7) Å, c = 11.3878(11) Å, α = 82.678(8)°, β = 83.642(7)°, γ = 72.309(7)°
Selected Bond Lengths (Å)
C-S1.779(2)1.775(2)
S-H1.33(3)-
C=O1.220(3)1.221(3)
C-O1.311(3)1.314(3)
Selected Bond Angles (°)
C-S-C-103.5(1)
O=C-O122.3(2)122.5(2)
Dihedral Angle between Phenyl Rings (°) N/A88.7(2)[1]
Hydrogen Bonding Intermolecular S-H···S and O-H···O interactions forming dimers and chains.[2]Intermolecular O-H···O hydrogen bonds forming inversion dimers.[1]

Note: The crystal structure for this compound is not available. The data for 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid is provided as a structurally related example of a 2-(phenylsulfanyl)benzoic acid derivative.

Experimental Protocols

Proposed Synthesis of this compound

While a specific protocol for this compound was not found, a plausible synthetic route can be adapted from established methods for similar diaryl sulfides. The following is a proposed experimental protocol based on the Ullmann condensation.

Experimental Workflow for Synthesis

Reactants 2-Iodobenzoic Acid + 4-Methoxythiophenol Reaction Ullmann Condensation: - Copper Catalyst (e.g., CuI) - Base (e.g., K2CO3) - High-boiling solvent (e.g., DMF or DMSO) - Heat (e.g., 120-160 °C) Reactants->Reaction Workup Reaction Work-up: 1. Cool to room temperature 2. Dilute with water 3. Acidify (e.g., with HCl) 4. Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purification: - Wash organic layer with brine - Dry over anhydrous Na2SO4 - Concentrate in vacuo - Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-iodobenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 120-160 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and acidify with 1M hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction

To obtain the precise three-dimensional structure of a synthesized compound, single-crystal X-ray diffraction is the gold standard.

Experimental Workflow for Crystallography

cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement Crystal_Growth Dissolve purified compound in a suitable solvent. Slowly evaporate the solvent, or use vapor diffusion or slow cooling to grow single crystals. Mount Mount a suitable single crystal on a goniometer head. Crystal_Growth->Mount Diffractometer Collect diffraction data using a single-crystal X-ray diffractometer (e.g., Bruker APEXII CCD). Mount->Diffractometer Solve Solve the crystal structure using direct methods (e.g., SHELXS). Diffractometer->Solve Refine Refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Solve->Refine Validate Validate the final structure using software like PLATON and check for completeness and quality. Refine->Validate

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a solution in a suitable solvent, by vapor diffusion of a non-solvent into a solution of the compound, or by slow cooling of a saturated solution.

  • Data Collection: Select a suitable single crystal and mount it on a goniometer head. Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Antioxidant Signaling Pathway

Thiosalicylic acid derivatives exert their antioxidant effects through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.

Keap1-Nrf2 Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Cysteine Residues Thio_Deriv Thiosalicylic Acid Derivative Thio_Deriv->Keap1 Reacts with Keap1 Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 targeting Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Dissociation and Nuclear Translocation Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Cul3->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degradation of Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) Transcription->Antioxidant_Genes

Caption: The Keap1-Nrf2 antioxidant response pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Thiosalicylic acid derivatives, likely through their ability to modulate cellular redox status or directly interact with cysteine residues on Keap1, can disrupt the Keap1-Nrf2 interaction.[1][2] This leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[1][3] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's capacity to neutralize ROS and combat oxidative stress.

Conclusion

This guide provides a comparative framework for understanding the structural and functional properties of this compound and related thiosalicylic acid derivatives. While the specific crystal structure of the title compound remains to be determined, analysis of its analogues reveals key structural motifs and intermolecular interactions that likely influence its physicochemical and biological properties. The proposed synthetic and analytical protocols offer a practical starting point for researchers aiming to synthesize and characterize this and similar molecules. Furthermore, the elucidation of the Keap1-Nrf2 signaling pathway provides a mechanistic basis for the antioxidant activity of this class of compounds, highlighting their potential as therapeutic agents for conditions associated with oxidative stress. Future studies should focus on obtaining the crystal structure of this compound to enable more precise structure-based drug design efforts.

References

Comparative analysis of different synthesis routes for 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis routes for 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction, offering an objective look at their respective methodologies, performance metrics, and the underlying chemical principles.

Introduction

The synthesis of diaryl thioethers, such as this compound, is a fundamental transformation in organic chemistry, with significant implications for medicinal chemistry and materials science. The target molecule's structural motif, featuring a flexible thioether linkage between two distinct aromatic rings, is a common feature in a variety of biologically active compounds. The efficiency and practicality of the synthetic route chosen to construct this key C-S bond can significantly impact the overall success of a drug discovery and development program. This guide presents a detailed comparison of two powerful catalytic methods for achieving this synthesis: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig cross-coupling.

Synthesis Route 1: Ullmann Condensation

The Ullmann condensation is a long-established and cost-effective method for the formation of carbon-heteroatom bonds, including the C-S bond in diaryl thioethers. This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures.

Experimental Protocol

A plausible Ullmann condensation route for the synthesis of this compound involves the reaction of 2-chlorobenzoic acid with 4-methoxythiophenol. To facilitate the reaction, the acidic proton of the benzoic acid and the thiol are typically deprotonated with a base to form the corresponding salts.

Materials:

  • 2-chlorobenzoic acid

  • 4-methoxythiophenol

  • Lithium hydroxide monohydrate

  • Tetralin (solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • To a reaction vessel equipped with a water separator, add 2-chlorobenzoic acid (1.1-1.3 equivalents) and 4-methoxythiophenol (1.0 equivalent) in tetralin.

  • Add lithium hydroxide monohydrate (2.2-2.6 equivalents) to the mixture.

  • Heat the reaction mixture to 185-190 °C and remove the water of reaction using the water separator.

  • Maintain the reaction at this temperature for approximately 8 hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

  • After completion, cool the reaction mixture to 115 °C and quench with water.

  • Separate the aqueous phase, dilute with water, and acidify to pH 2 with hydrochloric acid to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry to obtain this compound.

This protocol is adapted from a general procedure for the synthesis of 2-arylthiobenzoic acids.[1]

Synthesis Route 2: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig cross-coupling reaction has emerged as a versatile and highly efficient method for the formation of C-N, C-O, and C-S bonds. This palladium-catalyzed reaction generally proceeds under milder conditions than the Ullmann condensation and often exhibits a broader substrate scope and higher functional group tolerance.

Experimental Protocol

A potential Buchwald-Hartwig approach for the synthesis of this compound would involve the coupling of an aryl halide, such as 2-iodobenzoic acid, with 4-methoxythiophenol using a palladium catalyst and a suitable phosphine ligand.

Materials:

  • 2-iodobenzoic acid

  • 4-methoxythiophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • 1,4-Dioxane (solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine palladium(II) acetate (typically 1-5 mol%), Xantphos (typically 1.5-7.5 mol%), and cesium carbonate (2.0 equivalents).

  • Add 2-iodobenzoic acid (1.0 equivalent) and 4-methoxythiophenol (1.2 equivalents) to the tube.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous hydrochloric acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield this compound.

This protocol is based on general procedures for Buchwald-Hartwig C-S coupling reactions.

Performance Comparison

The choice between the Ullmann condensation and the Buchwald-Hartwig cross-coupling for the synthesis of this compound will depend on several factors, including cost, scalability, desired purity, and available equipment. The following table summarizes the key performance indicators for each route, with data extrapolated from analogous reactions reported in the literature.

ParameterUllmann CondensationBuchwald-Hartwig Cross-Coupling
Catalyst Copper-based (e.g., Cu powder, CuI)Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often not required, but can improve yieldPhosphine-based (e.g., Xantphos, dppf)
Base Strong inorganic bases (e.g., LiOH, K₂CO₃)Inorganic or organic bases (e.g., Cs₂CO₃, K₃PO₄)
Solvent High-boiling polar aprotic (e.g., Tetralin, DMF)Aprotic solvents (e.g., Dioxane, Toluene)
Temperature High (typically 150-220 °C)Moderate to high (typically 80-120 °C)
Reaction Time Several hours (e.g., 8-24 h)Several hours to a day (e.g., 12-24 h)
Typical Yield Good to excellent (e.g., 80-90% for similar substrates[1])Good to excellent
Purity May require extensive purificationGenerally high, purification often straightforward
Cost Catalyst and reagents are generally less expensivePalladium catalysts and phosphine ligands can be costly
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to catalyst cost and sensitivity
Environmental Impact High temperatures and high-boiling solvents can be a concernPalladium is a heavy metal, and phosphine ligands can be toxic

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting the optimal synthesis route can be visualized as follows:

Synthesis_Route_Selection Start Define Synthesis Goals for This compound Cost Primary Concern: Cost-Effectiveness and Scalability Start->Cost Performance Primary Concern: Mild Conditions and High Purity Start->Performance Ullmann Consider Ullmann Condensation Cost->Ullmann Yes Buchwald Consider Buchwald-Hartwig Coupling Performance->Buchwald Yes Ullmann_Pros Pros: - Lower catalyst cost - Simpler reagents - Well-established for scale-up Ullmann->Ullmann_Pros Ullmann_Cons Cons: - Harsh reaction conditions (high temp.) - Potentially lower functional group tolerance - May require more rigorous purification Ullmann->Ullmann_Cons Decision Select Optimal Synthesis Route Ullmann->Decision Buchwald_Pros Pros: - Milder reaction conditions - Broader substrate scope - Often higher purity of crude product Buchwald->Buchwald_Pros Buchwald_Cons Cons: - Higher catalyst and ligand cost - Potential for catalyst poisoning - Palladium removal from final product Buchwald->Buchwald_Cons Buchwald->Decision

Caption: Decision workflow for selecting a synthesis route.

Synthesis Pathways

The two competing catalytic cycles for the formation of the C-S bond are depicted below.

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling U_Start Cu(I) Catalyst U_Intermediate2 Oxidative Addition Complex U_React1 2-Halobenzoic Acid (Ar-X) U_React2 4-Methoxythiophenol (Ar'-SH) U_Intermediate1 [Ar'-S-Cu(I)] Intermediate U_React2->U_Intermediate1 + Base U_Intermediate1->U_Intermediate2 + Ar-X U_Product This compound (Ar-S-Ar') U_Intermediate2->U_Product Reductive Elimination U_Product->U_Start Regenerates Catalyst B_Start Pd(0)Lₙ Catalyst B_Intermediate1 Oxidative Addition [Ar-Pd(II)(Lₙ)-X] B_Start->B_Intermediate1 + Ar-X B_React1 2-Halobenzoic Acid (Ar-X) B_React2 4-Methoxythiophenol (Ar'-SH) B_Intermediate2 Ligand Exchange [Ar-Pd(II)(Lₙ)-SAr'] B_React2->B_Intermediate2 + Base B_Intermediate1->B_Intermediate2 + Ar'-S⁻ B_Product This compound (Ar-S-Ar') B_Intermediate2->B_Product Reductive Elimination B_Product->B_Start Regenerates Catalyst

Caption: Catalytic cycles for C-S bond formation.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig cross-coupling represent viable and effective methods for the synthesis of this compound. The Ullmann reaction offers a more economical route, particularly for large-scale production, leveraging cheaper copper catalysts and simpler reaction setups. However, this often comes at the cost of harsh reaction conditions. Conversely, the Buchwald-Hartwig reaction provides a more versatile and milder alternative, with generally higher functional group tolerance and potentially cleaner reaction profiles, albeit with the significant drawback of expensive palladium catalysts and ligands. The ultimate choice of synthesis route will be dictated by the specific priorities of the research or development program, balancing considerations of cost, scale, efficiency, and environmental impact. This guide provides the foundational information to make an informed decision based on these critical factors.

References

Validating Analytical Methods for 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents expected performance data, and visualizes key workflows to aid researchers in choosing the most suitable method for their specific needs.

Method Comparison at a Glance

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Selectivity Moderate to GoodExcellent
Matrix Effect Less susceptibleMore susceptible
Cost LowerHigher
Expertise ModerateHigh
Confirmation Retention timeRetention time and mass fragmentation pattern

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of pharmaceutical compounds. It offers a good balance of performance, cost-effectiveness, and ease of use.

Experimental Protocol

A reversed-phase HPLC method is proposed for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Expected Performance Data

The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for a compound similar in structure to this compound.

Validation ParameterExpected Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis, impurity profiling, and trace-level quantification.

Experimental Protocol

A reversed-phase LC-MS/MS method operating in multiple reaction monitoring (MRM) mode is proposed.

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode to be optimized.

  • MRM Transition: Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) and a characteristic product ion.

  • Collision Energy: To be optimized for the specific MRM transition.

Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required prior to LC-MS/MS analysis.

Expected Performance Data

The following table outlines the anticipated performance of a validated LC-MS/MS method for a compound with similar characteristics.

Validation ParameterExpected Performance
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
LOD ~0.01 ng/mL
LOQ ~0.05 ng/mL

Visualizing the Workflow and Application

To provide a clearer understanding of the analytical process and the relevance of quantifying this compound, the following diagrams have been generated.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration (HPLC-UV) Dissolution->Filtration Extraction Extraction (LC-MS/MS) Dissolution->Extraction HPLC_UV HPLC-UV System Filtration->HPLC_UV LC_MSMS LC-MS/MS System Extraction->LC_MSMS Integration Peak Integration HPLC_UV->Integration LC_MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General analytical workflow for the quantification of this compound.

This compound and its analogs often serve as key intermediates in the synthesis of pharmacologically active molecules. The purity and concentration of this building block are critical for the successful synthesis of the final drug product.

Synthesis_Pathway Analyte This compound Intermediate_1 Intermediate A Analyte->Intermediate_1 Reaction 1 Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Reaction 2 API Active Pharmaceutical Ingredient (API) Intermediate_2->API Final Step

Caption: Representative synthetic pathway where the analyte is a key starting material.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound should be guided by the specific requirements of the study. For routine quality control and assays where high concentrations are expected, HPLC-UV offers a reliable and cost-effective solution. For applications demanding high sensitivity and selectivity, such as bioanalysis or the detection of trace impurities, LC-MS/MS is the superior technique. Proper method validation in accordance with ICH guidelines is imperative to ensure the generation of accurate and reliable data, regardless of the chosen methodology.

A Comparative Analysis of 2-(Arylsulfanyl)benzoic Acid Derivatives: Synthesis, Characterization, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive comparative guide has been compiled to evaluate the experimental data of 2-(4-Methoxyphenyl)sulfanylbenzoic acid and its structural analogues. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed cross-validation of experimental findings and methodologies for this class of compounds. The following sections provide a thorough comparison of synthetic protocols, physicochemical properties, and biological activities, supported by experimental data and procedural workflows.

Comparative Summary of Physicochemical and Biological Data

The following table summarizes key quantitative data for this compound and its selected analogues. This allows for a direct comparison of their fundamental properties and biological efficacy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Biological ActivityReference
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid C₁₆H₁₄O₄S302.35Not ReportedPotential anti-inflammatory and analgesic agent.[1]
Thiobenzoic acid S-(4-methoxy-phenyl) ester C₁₄H₁₂O₂S244.31Not ReportedNot Reported[2]
5-[[(4-Methoxyphenyl)methyl]thio]-2-methylbenzoic acid C₁₆H₁₆O₃S288.36Not ReportedNot Reported[3]
4-(4-methoxyphenyl)-benzoic acid C₁₄H₁₂O₃228.24253-256Not Reported[4]
Thiobenzoic acid C₇H₆OS138.1824Parent compound for aryl thiocarboxylic acids.[5][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further investigation.

General Synthesis of 2-(Arylsulfanyl)benzoic Acid Derivatives

The synthesis of 2-(arylsulfanyl)benzoic acid derivatives can be achieved through several established organic chemistry reactions. A common approach involves the nucleophilic aromatic substitution of a halogenated benzoic acid with a substituted thiophenol in the presence of a base.

Example Protocol for Ullmann Condensation:

  • Reactants: 2-chlorobenzoic acid (1 mmol), 4-methoxythiophenol (1.2 mmol), potassium carbonate (2 mmol), and copper(I) iodide (0.1 mmol).

  • Solvent: N,N-Dimethylformamide (DMF, 10 mL).

  • Procedure: The reactants are combined in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to 120-140 °C and stirred for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Characterization Methods

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure and confirm the successful formation of the desired product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) of the carboxylic acid and the C-S bond of the thioether.

  • Melting Point Analysis: The melting point is determined to assess the purity of the synthesized compound.

Visualizing Synthetic and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of the synthetic workflows and potential biological signaling pathways.

Synthesis_Workflow Reactants 2-Halobenzoic Acid + 4-Methoxyphenylthiol Reaction Ullmann Condensation (Cu Catalyst, Base) Reactants->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (Recrystallization/ Chromatography) Intermediate->Purification Product 2-(4-Methoxyphenyl)sulfanyl- benzoic Acid Purification->Product

Caption: Synthetic workflow for this compound via Ullmann condensation.

Potential_Biological_Pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 2-(Arylsulfanyl)benzoic Acid Derivative Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibitory action on the cyclooxygenase (COX) pathway.

Comparative Discussion

The available data suggests that 2-(arylsulfanyl)benzoic acid derivatives are a versatile class of compounds with potential applications in medicinal chemistry. The thioether linkage provides a key structural motif that can be readily modified to tune the physicochemical and biological properties of the molecule. For instance, the introduction of a methoxy group on the phenyl ring, as in the case of this compound, is a common strategy in drug design to modulate metabolic stability and receptor binding affinity.

While comprehensive experimental data for the title compound remains limited in publicly accessible literature, the study of its analogues provides valuable insights. For example, the investigation of thioureides of 2-(4-methylphenoxymethyl)benzoic acid has demonstrated significant antimicrobial activity, particularly against fungal strains.[6] Furthermore, derivatives of 2-[4-(thiazol-2-yl)phenyl]propionic acid have been shown to be potent inhibitors of cyclooxygenase, highlighting the anti-inflammatory potential of this structural class.[7]

The synthesis of these compounds is generally straightforward, with well-established protocols like the Ullmann condensation offering a reliable route to the desired products. The characterization techniques employed are standard in the field of organic and medicinal chemistry, ensuring the structural integrity and purity of the synthesized molecules.

Future research should focus on the systematic evaluation of a broader range of 2-(arylsulfanyl)benzoic acid derivatives to establish clear structure-activity relationships. This would involve the synthesis of a library of analogues with diverse substitution patterns and subsequent screening for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The development of robust and scalable synthetic routes will also be crucial for facilitating these investigations and any potential future clinical applications.

References

Performance Benchmarking of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: Data Currently Unavailable for a Specific Application

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a significant gap in performance data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid in any specific, well-defined application. While research exists for structurally related compounds, a direct comparison and benchmarking guide for this particular molecule cannot be compiled at this time due to the absence of published experimental data detailing its efficacy, potency, and comparative performance against other alternatives.

Our extensive search for quantitative data, detailed experimental protocols, and established signaling pathways or workflows involving this compound did not yield the specific information required to generate a comparison guide as requested. The scientific community has not, to date, published research that benchmarks this compound's performance in a manner that would allow for an objective comparison with other potential solutions.

While the user's request for a detailed comparison guide with data tables, experimental methodologies, and visualizations is a valid approach for evaluating scientific products, the foundational data for "this compound" is not currently in the public domain. Researchers, scientists, and drug development professionals interested in this molecule would need to conduct initial exploratory studies to determine its potential applications and generate the primary data required for such a comparative analysis.

We will continue to monitor the scientific literature and will update this guide should relevant data on the performance of this compound become available.

A Comparative Analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Para-Substituted Analogs as FTO Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery

This guide provides a detailed comparison of 2-(4-methoxyphenyl)sulfanylbenzoic acid and its para-substituted analogs, focusing on their inhibitory activity against the Fat Mass and Obesity-Associated (FTO) protein, a key enzyme implicated in various diseases, including obesity and acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this class of compounds.

Performance Comparison of 2-(Arylthio)benzoic Acid Derivatives as FTO Inhibitors

The inhibitory potential of this compound and its para-substituted analogs against the FTO protein has been evaluated, revealing key insights into their structure-activity relationship. The following table summarizes the in vitro inhibitory concentrations (IC50) of these compounds against FTO.

Compound IDR (para-substituent)IC50 (µM)
8a H>50
8b F2.5 ± 0.3
8c Cl0.3 ± 0.1
8d Br0.5 ± 0.1
8e I1.2 ± 0.2
8f CH31.8 ± 0.3
8g OCH33.1 ± 0.4
8h CF30.8 ± 0.1
8i NO24.5 ± 0.5
8j CN2.1 ± 0.3
8k NH2>50
8l OH>50

Data sourced from a study on the structure-activity relationships of 2-(arylthio)benzoic acid FTO inhibitors.[1]

Key Findings from the Data:

  • The unsubstituted analog (8a ) and analogs with strongly electron-donating or hydrogen-bonding groups at the para-position (8k , 8l ) exhibit weak to no inhibitory activity against FTO.

  • Halogen substituents at the para-position generally lead to potent FTO inhibition. The chloro-substituted analog (8c ) was identified as the most potent inhibitor in this series, with an IC50 value of 0.3 µM.[1]

  • Electron-withdrawing groups such as trifluoromethyl (8h ) and cyano (8j ) also confer significant inhibitory activity.

  • The methoxy group in this compound (8g ) results in moderate inhibitory activity (IC50 = 3.1 µM), being less potent than the halogenated and some other electron-withdrawing analogs.

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the FTO inhibitory activity of the compared compounds.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This assay is a high-throughput method to screen for inhibitors of the FTO protein's demethylase activity.

Principle:

The assay utilizes a non-fluorescent, m6A-methylated RNA substrate ("m6A-Broccoli"). In the presence of FTO, the methyl group is removed. The demethylated RNA substrate can then bind to a small molecule (e.g., DFHBI-1T), resulting in a fluorescent signal. The intensity of the fluorescence is directly proportional to the FTO activity. Inhibitors of FTO will reduce the demethylation and thus decrease the fluorescence signal.

Materials:

  • Recombinant FTO protein

  • m6A-methylated RNA substrate (e.g., m6A7-Broccoli)

  • Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water.

  • Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl2, and 2.2 µM 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T) in RNase-free water.

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, m6A-methylated RNA substrate (final concentration ~7.5 µM), and recombinant FTO protein (final concentration ~0.250 µM).

  • Compound Addition: Add the test compounds at various concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a positive control (known FTO inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 2 hours).

  • Detection: Add the read buffer containing DFHBI-1T to each well.

  • Signal Measurement: After another incubation period (e.g., 2 hours to overnight at 4°C) to allow for fluorophore binding, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 510 nm emission).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a suitable equation.

FTO Signaling Pathways

The FTO protein is involved in multiple signaling pathways that regulate cellular processes. Understanding these pathways is crucial for elucidating the mechanism of action of FTO inhibitors.

FTO_CREB_Signaling_Pathway FTO FTO CaMKII CaMKII FTO->CaMKII interacts with CREB CREB FTO->CREB delays dephosphorylation CREB_p p-CREB CaMKII->CREB_p phosphorylates CREB_p->CREB dephosphorylation NPY1R_BDNF NPY1R, BDNF (Gene Expression) CREB_p->NPY1R_BDNF activates Food_Intake Increased Food Intake & Energy Homeostasis NPY1R_BDNF->Food_Intake

Caption: FTO interaction with CaMKII modulates the CREB signaling pathway.

FTO_TGF_beta_Signaling_Pathway FTO FTO MEG3_m6A MEG3 mRNA (m6A) FTO->MEG3_m6A demethylates MEG3 MEG3 mRNA MEG3_m6A->MEG3 EZH2 EZH2 MEG3->EZH2 targets YTHDC1 YTHDC1 YTHDC1->MEG3_m6A stabilizes TGF_beta1_promoter TGF-β1 Promoter Trophoblast_Invasion Trophoblast Invasion & Proliferation TGF_beta1_promoter->Trophoblast_Invasion inhibits EZH2->TGF_beta1_promoter represses

Caption: FTO regulates the TGF-β signaling pathway via MEG3 mRNA demethylation.

FTO_WNT_Signaling_Pathway FTO FTO DKK1_mRNA DKK1 mRNA FTO->DKK1_mRNA regulates transcription (m6A-independent) DKK1_protein DKK1 Protein DKK1_mRNA->DKK1_protein Canonical_WNT Canonical WNT Pathway (β-Catenin) DKK1_protein->Canonical_WNT inhibits Noncanonical_WNT Non-canonical WNT Pathway (PCP) DKK1_protein->Noncanonical_WNT activates Cell_Proliferation Cell Proliferation Canonical_WNT->Cell_Proliferation Cell_Migration Cell Migration Noncanonical_WNT->Cell_Migration

References

A Comparative Analysis of In Silico and Experimental Data for 2-(4-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: Initial searches for "2-(4-Methoxyphenyl)sulfanylbenzoic acid" did not yield sufficient data for a comprehensive comparison. Therefore, this guide focuses on the structurally similar analogue, 2-(4-Methoxyphenyl)benzoic acid (PubChem CID: 266830; CAS: 18110-71-9), which features an ether linkage instead of a thioether. This substitution allows for a detailed comparative analysis based on available data.

Introduction

2-(4-Methoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Understanding the physicochemical and pharmacokinetic properties of this compound is crucial for its potential development as a therapeutic agent. This guide provides a comparative overview of computationally predicted (in silico) data and available experimental (in vitro/in vivo) data for 2-(4-Methoxyphenyl)benzoic acid, offering researchers a valuable resource for future studies.

Physicochemical Properties: A Tale of Two Data Sets

The fundamental properties of a molecule, such as its molecular weight, shape, and lipophilicity, are critical determinants of its biological behavior. The following table summarizes the computationally predicted and experimentally available physicochemical data for 2-(4-Methoxyphenyl)benzoic acid.

PropertyIn Silico (Predicted)Experimental
Molecular Formula C14H12O3C14H12O3
Molecular Weight 228.24 g/mol Not Explicitly Reported
XLogP3 3.5Not Explicitly Reported
Hydrogen Bond Donor Count 1Not Explicitly Reported
Hydrogen Bond Acceptor Count 3Not Explicitly Reported
Rotatable Bond Count 2Not Explicitly Reported
Exact Mass 228.078644230 g/mol Not Explicitly Reported
Topological Polar Surface Area 46.5 ŲNot Explicitly Reported
Heavy Atom Count 17Not Explicitly Reported

In Silico Data Source: PubChem CID 266830.[1]

ADMET Profile: Predicting a Molecule's Journey in the Body

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical parameters in drug discovery and development. In silico tools provide a rapid and cost-effective means to predict these properties early in the research process. The following table presents the predicted ADMET profile for 2-(4-Methoxyphenyl)benzoic acid.

ADMET ParameterIn Silico Prediction
Aqueous Solubility -3.5 (LogS)
Intestinal Absorption (Human) 96.16%
Blood-Brain Barrier Permeability Permeable
CYP2D6 Substrate Yes
CYP3A4 Substrate Yes
hERG I Inhibitor Weak Inhibitor
Human Ether-a-go-go-Related Gene No
Ames Test (Mutagenicity) Non-mutagenic
Rat Acute Toxicity (LD50) 2.53 mol/kg

In Silico Data Source: ADMET-AI and similar predictive models.[2][3][4]

Experimental Data and Protocols

Currently, there is a paucity of publicly available, peer-reviewed experimental data specifically for 2-(4-Methoxyphenyl)benzoic acid. While synthesis of related compounds has been described, detailed characterization and biological activity data for this specific isomer are not readily found in the searched literature.

For instance, the synthesis of related 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids has been detailed, involving steps like Suzuki coupling and saponification. A general procedure for such a synthesis would involve:

Hypothetical Synthesis Protocol:

  • Suzuki Coupling: A palladium catalyst (e.g., Pd(PPh3)4) is used to couple a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

  • Saponification: The resulting ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the final carboxylic acid.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Characterization would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess purity.

Without specific experimental reports, a direct comparison to the in silico data is challenging. The predicted data, therefore, serves as a valuable starting point for guiding future experimental work.

Visualizing the Drug Discovery Workflow

The interplay between computational and experimental approaches is central to modern drug discovery. The following diagram illustrates a typical workflow where a compound like 2-(4-Methoxyphenyl)benzoic acid would be evaluated.

DrugDiscoveryWorkflow InSilico In Silico Screening (ADMET Prediction, Docking) Synthesis Chemical Synthesis InSilico->Synthesis Identifies Promising Candidates InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Synthesis->InVitro Provides Compound for Testing InVitro->InSilico Experimental Data for Model Refinement InVivo In Vivo Studies (Animal Models) InVitro->InVivo Confirms Activity LeadOpt Lead Optimization InVivo->LeadOpt Evaluates Efficacy and Safety

Caption: A typical drug discovery workflow.

Signaling Pathway Analysis: A Hypothetical Scenario

Given that many biphenyl compounds interact with biological pathways, we can hypothesize a potential mechanism of action for visualization. For instance, if 2-(4-Methoxyphenyl)benzoic acid were found to be an inhibitor of a kinase pathway, the logical relationship could be depicted as follows.

SignalingPathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Compound 2-(4-Methoxyphenyl)benzoic acid Compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

The analysis of 2-(4-Methoxyphenyl)benzoic acid highlights the significant role of in silico tools in modern chemical research, especially when experimental data is scarce. The computational predictions provide a comprehensive profile of its likely physicochemical and ADMET properties, suggesting it has the potential for good oral absorption and brain penetration, though it may be a substrate for key metabolic enzymes.

The lack of direct experimental data underscores the need for further laboratory investigation to validate these computational models. The synthesis and characterization of 2-(4-Methoxyphenyl)benzoic acid, followed by a suite of in vitro assays, would be a critical next step. This would not only provide a clearer picture of this specific molecule's potential but also contribute valuable data for refining the predictive models used for other novel compounds. This guide, therefore, serves as both a summary of current knowledge and a call to action for further empirical research.

References

Comparative Guide to the Reproducibility of Experiments Involving 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data related to 2-(4-Methoxyphenyl)sulfanylbenzoic acid and similar diaryl sulfide compounds. It aims to enhance the reproducibility of experiments by offering detailed protocols, comparative biological activity data, and insights into the synthetic methodologies and potential mechanisms of action.

I. Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several methods, with the Ullmann condensation and Suzuki-Miyaura coupling being prominent examples. Reproducibility of these syntheses relies on careful control of reaction conditions.

A common and adaptable method for synthesizing 2-(arylsulfanyl)benzoic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a thiophenol with an aryl halide. A specific protocol for a closely related compound, 2-(o-Methoxyphenylthio) benzoic acid, involves refluxing o-methoxythiophenol with o-iodobenzoic acid in the presence of potassium hydroxide and copper powder.

Table 1: Comparison of Synthesis Methods for Diaryl Sulfides

MethodCatalystKey ReactantsGeneral YieldsKey Advantages
Ullmann CondensationCopper (e.g., CuI, Cu powder)Aryl halide, ThiolModerate to GoodGood for C-S bond formation, readily available reagents.
Suzuki-Miyaura CouplingPalladium (e.g., Pd(OAc)2)Aryl boronic acid, Aryl halideGood to ExcellentHigh functional group tolerance, milder reaction conditions.

Characterization Data:

II. Comparative Biological Activity

Derivatives of diaryl sulfide and benzoic acid have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The reproducibility of these bioassays is highly dependent on standardized protocols.

A. Anticancer Activity

Several diaryl sulfide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, with the MCF-7 breast cancer cell line being a common model. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Table 2: Comparative Anticancer Activity of Diaryl Sulfide Analogs against MCF-7 Cells

CompoundStructureIC₅₀ (µM)Reference
Analog 1 Diaryl sulfide with benzoxazole and 3,4,5-trimethoxyphenyl moieties4.5[1]
Analog 2 Phenyl analogue of a trimethoxyphenyl-containing thioether7.9[1]
Combretastatin A-4 Stilbene derivative (for comparison)~0.002[2]
Diaryl Selenide Analog Selenium-containing analogComparable to CA-4[2]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth.

B. Antimicrobial Activity

Substituted benzoic acid derivatives have been tested for their antimicrobial properties against various bacterial strains. The broth microdilution method is a widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Table 3: Comparative Antimicrobial Activity of Benzoic Acid Derivatives

CompoundBacterial StrainMIC (mg/mL)Reference
Benzoic Acid E. coli O1571[3]
2-Hydroxybenzoic Acid E. coli O1571[3]
3,4-Dihydroxybenzoic Acid E. coli2.6[3]
3,4,5-Trihydroxybenzoic Acid E. coli3.25[3]

MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

III. Experimental Protocols

To ensure the reproducibility of the biological activity data, detailed experimental protocols are provided below.

A. Protocol for MTT Assay (Anticancer Activity)

This protocol is adapted from standard procedures for assessing cytotoxicity in MCF-7 cells.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

B. Protocol for Broth Microdilution Assay (Antimicrobial Activity)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

IV. Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on structurally related organosulfur compounds, such as diallyl sulfides from garlic, provide potential insights into their mechanisms of action, particularly in cancer. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation through modulation of several key signaling pathways.

Signaling_Pathways

Workflow for Investigating Biological Activity:

The following workflow outlines the general steps for synthesizing and evaluating the biological activity of novel diaryl sulfide compounds.

Experimental_Workflow

Logical Relationship of Apoptosis Induction:

The induction of apoptosis is a key mechanism of action for many anticancer compounds. The following diagram illustrates the logical flow from pathway inhibition to apoptosis.

Apoptosis_Logic

V. Conclusion

This guide provides a framework for researchers working with this compound and its analogs. By utilizing the provided comparative data and detailed experimental protocols, researchers can improve the reproducibility of their experiments. Further investigation into the specific signaling pathways modulated by this class of compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Inter-Laboratory Analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document synthesizes established analytical techniques for structurally similar aryl carboxylic acids and thioethers to present a simulated inter-laboratory performance comparison. The data herein is representative of typical performance characteristics for the described methods and is intended to guide laboratory setup, method validation, and performance benchmarking.

Introduction

This compound is an organic compound featuring both a carboxylic acid and a thioether functional group.[1] Its structural complexity requires robust and validated analytical methods for accurate quantification in research and development settings, particularly for purity assessment, stability studies, and pharmacokinetic analysis. The choice of analytical technique is critical and often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

This guide compares two common, powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data is a hypothetical representation from three laboratories to illustrate potential inter-laboratory variability and highlight key performance metrics.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of aromatic carboxylic acids and related compounds.[2][3]

2.1. Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is suitable for the direct analysis of this compound in solution.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected.

  • Calibration: A multi-point calibration curve is generated using standards of known concentrations (e.g., 1-100 µg/mL).

2.2. Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid group is converted to its trimethylsilyl (TMS) ester. The sample is dried and reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) at 70°C for 30 minutes.[3]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions of the TMS-derivatized analyte.

  • Sample Preparation: The sample is extracted into an organic solvent, dried completely, and then subjected to the derivatization protocol.

  • Calibration: A calibration curve is prepared by derivatizing standards of known concentrations.

Comparative Performance Data

The following tables summarize hypothetical performance data from three independent laboratories ("Lab A", "Lab B", "Lab C") for the analysis of this compound using the described HPLC-UV and GC-MS methods. These values are representative of what may be achieved with properly validated methods.[6][7]

Table 1: Inter-Laboratory Comparison of HPLC-UV Method Performance

ParameterLab ALab BLab C
Linearity (R²) 0.99920.99890.9995
LOD (µg/mL) 0.150.200.12
LOQ (µg/mL) 0.500.650.40
Intra-day Precision (%RSD) 1.82.11.5
Inter-day Precision (%RSD) 2.53.12.2
Accuracy / Recovery (%) 99.598.7101.2

Table 2: Inter-Laboratory Comparison of GC-MS Method Performance

ParameterLab ALab BLab C
Linearity (R²) 0.99980.99950.9999
LOD (ng/mL) 0.50.80.4
LOQ (ng/mL) 1.52.51.2
Intra-day Precision (%RSD) 2.83.52.5
Inter-day Precision (%RSD) 4.04.83.6
Accuracy / Recovery (%) 98.297.599.8

LOD: Limit of Detection; LOQ: Limit of Quantitation; %RSD: Percent Relative Standard Deviation.

Visualized Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of a pharmaceutical compound, from sample receipt to final data reporting.

G cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis A Sample Receipt & Login C Sample Preparation (Extraction / Dilution) A->C B Standard Preparation E Instrumental Analysis (HPLC or GC-MS) B->E D Derivatization (GC-MS Only) C->D If required C->E D->E F Data Processing (Integration & Calibration) E->F G Report Generation F->G

Caption: General analytical workflow for compound quantification.

4.2. Potential Biological Context: COX-2 Inhibition Pathway

Compounds structurally related to this compound have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] The diagram below illustrates a simplified signaling cascade leading to inflammation and the potential point of intervention for a COX-2 inhibitor.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins COX2->PGs Converts to Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates Inhibitor 2-(4-Methoxyphenyl) sulfanylbenzoic acid (Hypothetical) Inhibitor->COX2 Inhibits

Caption: Simplified COX-2 pathway and hypothetical point of inhibition.

Discussion and Conclusion

This guide presents a framework for the analysis of this compound using HPLC-UV and GC-MS.

  • HPLC-UV is a robust, straightforward method suitable for routine analysis and quality control when high sensitivity is not required.[9][10] It involves minimal sample preparation and demonstrates good precision and accuracy.

  • GC-MS offers superior sensitivity (ng/mL levels) and selectivity due to its mass-selective detection, making it ideal for trace-level analysis or analysis in complex biological matrices.[11][12] However, it requires a more involved sample preparation process, including a derivatization step, which can be a source of variability.[3]

The choice between these methods will depend on the specific application. For purity analysis of the bulk drug substance, HPLC-UV is often sufficient. For metabolic studies or trace impurity analysis, the enhanced sensitivity of GC-MS would be necessary. The hypothetical data illustrates that while both methods are reliable, inter-laboratory variability is expected and should be controlled through robust method validation, standardized protocols, and the use of certified reference materials.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Based on the chemical structure, 2-(4-Methoxyphenyl)sulfanylbenzoic acid should be handled as a hazardous substance.

Potential Hazards:

  • Skin and Eye Irritation: Similar to benzoic acid and its derivatives, this compound may cause skin and eye irritation.

  • Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.

  • Malodor: Thioether compounds can be malodorous.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or fume hood. A dust mask may be necessary if handling a powder.

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically found in a research setting.

Step 1: Segregation and Labeling of Waste

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 2-(4-M ethoxyphenyl)sulfanylbenzoic acid and materials contaminated with it. The container should be made of a material compatible with organic acids and sulfur compounds.

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Stench")

    • The date of accumulation.

Step 2: In-Lab Neutralization and Oxidation (for small quantities)

For small spills or residual amounts, a two-step neutralization and oxidation process can be employed to reduce the reactivity and odor of the waste. This should be performed in a fume hood.

  • Neutralization:

    • If the waste is in solid form, dissolve it in a suitable organic solvent (e.g., ethanol or isopropanol).

    • Slowly add a dilute solution of sodium carbonate or sodium bicarbonate with stirring to neutralize the acidic benzoic acid group.[1] Be cautious of potential effervescence (CO2 evolution).

    • Test the pH of the solution to ensure it is near neutral (pH 6-8).

  • Oxidation of Thioether:

    • To the neutralized solution, slowly add an excess of sodium hypochlorite solution (household bleach) with stirring.[2][3] This will oxidize the thioether group, reducing its odor and potential reactivity.

    • Allow the mixture to react for at least one hour.

Step 3: Final Disposal

  • Collection: The neutralized and oxidized solution should be collected in a designated hazardous waste container. Do not pour it down the drain.[4][5]

  • Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Follow their specific procedures for waste pickup and disposal.

III. Decontamination of Labware

Proper decontamination of all glassware and equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.

  • Bleach Soak: Immerse the rinsed labware in a bath of sodium hypochlorite solution (bleach) for at least one hour to oxidize any remaining thioether residues.[7]

  • Standard Washing: After the bleach soak, wash the glassware with soap and water as per standard laboratory procedure.

IV. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Decontaminate the spill area using the neutralization and oxidation procedure described in Section II, followed by a final wash with soap and water.

V. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.

cluster_0 Disposal Decision Workflow A Identify Waste: This compound B Assess Hazards: - Irritant (Acid) - Malodorous (Thioether) A->B C Select Appropriate PPE B->C D Is it a small quantity for in-lab treatment? C->D E YES D->E F NO D->F G Proceed to In-Lab Treatment Protocol E->G H Directly Dispose as Hazardous Waste F->H I Follow Institutional EHS Guidelines G->I H->I

Caption: Decision workflow for the disposal of this compound.

cluster_1 In-Lab Treatment Protocol J Start: Small quantity of waste K Step 1: Neutralize with dilute Na2CO3 or NaHCO3 solution J->K L Step 2: Oxidize with excess NaOCl (bleach) solution K->L M Step 3: Collect treated waste in a labeled hazardous waste container L->M N Step 4: Arrange for pickup by EHS or licensed waste disposal service M->N

Caption: Step-by-step protocol for the in-lab treatment of small quantities of the waste.

References

Essential Safety and Logistical Information for Handling 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety recommendations are based on the hazardous properties of structurally similar compounds, namely benzoic acid and thiophenol derivatives. A specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)sulfanylbenzoic acid was not available. Therefore, these guidelines are intended to provide a conservative and comprehensive approach to handling this chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Based on the potential hazards associated with benzoic acid and thiophenol moieties, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[1][2][3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[2][3][4]

    • Lab Coat/Protective Suit: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a complete protective suit should be worn.[1][2]

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][2]

Operational Plan

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]

2.2. Preparation and Handling

  • Area Preparation: Designate a specific area for handling the chemical. Ensure the workspace is clean and uncluttered.

  • PPE Donning: Before handling, put on all required PPE as specified above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within a chemical fume hood to minimize dust exposure.

    • Use a scoop or spatula for transfers. Avoid creating dust clouds.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Reaction Setup:

    • Ensure all glassware is properly secured.

    • If the reaction is to be heated, use a heating mantle with a temperature controller.

    • Maintain a clean and organized work area throughout the experiment.

2.3. Spill Management

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency response team.

    • Prevent entry into the affected area.

2.4. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

  • Waste Collection: All waste materials containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless instructed to do so by your EHS department.

  • Disposal Procedure: Dispose of hazardous waste through your institution's EHS-approved hazardous waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.[6][7]

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the table below provides data for related compounds.

CompoundLD50 Oral (Rat)Incompatible Materials
Benzoic Acid 1700 mg/kgStrong oxidizing agents, strong bases, strong reducing agents, metals.[1]
Thiophenol 46 mg/kgStrong oxidizing agents, acids.[5]

Safe Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Designate & Prepare Work Area don_ppe Don Required PPE prep_area->don_ppe weigh Weigh & Transfer Solid don_ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate waste Collect all Waste in Labeled Container decontaminate->waste dispose Dispose of Waste via EHS waste->dispose spill Spill Response dispose->spill first_aid First Aid dispose->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.